N-Dodecylmethacrylamide
Description
Overview of N-Alkylmethacrylamides in Polymer Chemistry
N-Alkylmethacrylamides are a versatile class of monomers characterized by a methacrylamide (B166291) group and an N-substituted alkyl chain. The length and branching of the alkyl group significantly influence the properties of the resulting polymers. Short-chain N-alkylmethacrylamides, such as N-isopropylacrylamide (NIPAM), are well-known for their thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST) which is sensitive to environmental stimuli like temperature and pH. specialchem.comspecialchem.com This property has led to their extensive use in the development of "smart" polymers for applications in drug delivery and tissue engineering. researchgate.netmdpi.comresearchgate.net
As the length of the N-alkyl chain increases, the hydrophobic character of the monomer becomes more pronounced. This increased hydrophobicity affects the solubility, thermal properties, and aggregation behavior of the corresponding polymers.
Significance of Long-Chain Hydrophobic Methacrylamide Monomers in Advanced Materials
Long-chain hydrophobic methacrylamide monomers, such as N-Dodecylmethacrylamide, are instrumental in the development of advanced materials due to the unique properties they confer to polymers. The incorporation of these monomers into polymer chains leads to materials with enhanced hydrophobic characteristics, improved thermal stability, and the ability to form self-assembled nanostructures in solution. osti.gov
The hydrophobic dodecyl side chains can act as physical crosslinkers, leading to the formation of associative polymers with interesting rheological properties. researchgate.net These polymers can exhibit shear-thickening or shear-thinning behavior depending on the polymer architecture and concentration, making them suitable for applications such as viscosity modifiers and flow control agents. Furthermore, the amphiphilic nature of copolymers containing long-chain hydrophobic methacrylamides allows for the formation of micelles and other aggregates, which can encapsulate hydrophobic molecules. This has significant implications for drug delivery, where these systems can improve the solubility and bioavailability of poorly water-soluble drugs.
Research Trajectories and Contemporary Relevance of this compound Polymers
Current research on polymers containing this compound is focused on several key areas. A significant trajectory involves the development of stimuli-responsive materials by copolymerizing DDM with hydrophilic monomers like N-isopropylacrylamide. nist.gov These copolymers exhibit both thermoresponsiveness and self-assembly properties, leading to the formation of "smart" micelles that can respond to changes in temperature and pH. nist.gov Such systems are being explored for targeted drug delivery, where the release of an encapsulated drug can be triggered by local environmental cues.
Another important area of research is in the field of enhanced oil recovery, where hydrophobically modified polyacrylamides containing DDM are being investigated. nih.gov The associative nature of these polymers in solution leads to a significant increase in viscosity, which can improve the efficiency of water-flooding processes for oil extraction. The long hydrophobic chains of DDM can also interact with paraffin (B1166041) wax molecules in crude oil, acting as inhibitors to prevent their deposition and subsequent pipeline blockage.
Furthermore, the ability of DDM-containing polymers to modify surface properties is being explored. These polymers can be used to create hydrophobic coatings and specialty adhesives. The ongoing research into this compound polymers highlights their potential in a wide range of advanced material applications, driven by their unique combination of hydrophobicity, self-assembly, and stimuli-responsive behavior.
Data Tables
Table 1: Properties of N-Alkylmethacrylamide Homopolymers
| Monomer | Glass Transition Temperature (Tg) (°C) | Synthesis Method | Reference |
| N-isopropylacrylamide | ~165 | Precipitation Polymerization | specialchem.com |
| N,N-dimethylaminoethyl methacrylate (B99206) | 18.5 | Not Specified | specialchem.com |
| Poly(N-[3-(diethylamino)propyl]methacrylamide) | Not Specified | Free Radical & RAFT Polymerization |
Table 2: Copolymerization and Micellar Properties
| Copolymer System | Synthesis Method | Critical Aggregation Concentration (CAC) | Micelle Hydrodynamic Diameter (Dh) (nm) | Reference |
| N-isopropylacrylamide–poly(ethylene glycol)–dodecyl methacrylate | Random Copolymerization | 3.6 x 10⁻³ to 1 x 10⁻² g/L | 40 to 150 | nih.gov |
| Poly(N-isopropylacrylamide)-block-Poly[(2-dimethylamino)ethyl methacrylate] | RAFT Polymerization | Not Specified | Not Specified | nist.gov |
Note: This table presents data for copolymers containing dodecyl methacrylate, a structurally similar long-chain hydrophobic monomer, to illustrate the typical aggregation behavior of such systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-dodecyl-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(18)15(2)3/h2,4-14H2,1,3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZLHJIPBBRFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922868 | |
| Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |
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Molecular Weight |
253.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-39-5 | |
| Record name | N-Dodecyl-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Dodecylmethacrylamide | |
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| Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |
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| Record name | N-dodecylmethacrylamide | |
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Synthesis Methodologies of N Dodecylmethacrylamide Monomer
Established Synthetic Routes to N-Dodecylmethacrylamide
The synthesis of this compound is most commonly achieved through the reaction of an amine with an acyl chloride. This method provides a direct and efficient route to the desired amide monomer.
Acryloyl Chloride and n-Dodecylamine Reaction Pathway
A primary and well-established method for the synthesis of this compound involves the reaction of methacryloyl chloride with n-dodecylamine. This reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the n-dodecylamine attacks the electrophilic carbonyl carbon of the methacryloyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of the amine reactant, to neutralize the hydrochloric acid byproduct formed during the reaction.
The reaction is generally performed in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at reduced temperatures, often starting at 0°C and then allowing the reaction to proceed at room temperature. These conditions help to control the exothermic nature of the reaction and minimize potential side reactions. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the hydrochloride salt and any excess starting materials. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound monomer.
| Reaction Parameter | Typical Conditions |
| Reactants | Methacryloyl chloride, n-Dodecylamine |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Base | Triethylamine or excess n-Dodecylamine |
| Temperature | 0°C to room temperature |
| Reaction Time | Several hours |
Monomer Purification and Characterization Techniques for Pre-Polymerization Analysis
The purity of the this compound monomer is critical for achieving polymers with desired molecular weights and properties. Therefore, rigorous purification and characterization are essential steps before its use in polymerization reactions.
Following the initial workup, the crude monomer is often purified by recrystallization. researchgate.net The choice of solvent is crucial; a solvent is selected in which the monomer is soluble at elevated temperatures but sparingly soluble at lower temperatures. Common solvents for the recrystallization of long-chain alkyl amides include hexane, acetone, or mixtures of solvents. researchgate.netresearchgate.net The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, pure crystals of this compound form, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration and dried under vacuum.
To confirm the identity and purity of the synthesized monomer, several analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are powerful tools for elucidating the molecular structure of this compound.
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule. Key signals include those for the vinyl protons of the methacrylate (B99206) group, the protons of the methyl group attached to the double bond, the methylene (B1212753) protons adjacent to the nitrogen atom, the long alkyl chain protons, and the amide proton (N-H). The integration of these signals confirms the ratio of protons in the structure.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the vinyl carbons, the methyl carbon, and the various carbons of the dodecyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the this compound monomer. The spectrum will exhibit characteristic absorption bands for the N-H stretching vibration of the secondary amide, the C=O stretching vibration (Amide I band), and the N-H bending vibration (Amide II band). Additionally, peaks corresponding to the C=C stretching of the vinyl group and the C-H stretching of the alkyl chain will be present. researchgate.netresearchgate.net
| Analytical Technique | Information Obtained | Key Expected Signals/Bands |
| ¹H NMR | Molecular structure and proton environment | Vinyl protons, methyl protons, methylene protons (α to N), alkyl chain protons, amide proton |
| ¹³C NMR | Carbon skeleton | Carbonyl carbon, vinyl carbons, methyl carbon, dodecyl chain carbons |
| FTIR | Functional groups | N-H stretch, C=O stretch (Amide I), N-H bend (Amide II), C=C stretch, C-H stretch |
By employing these synthesis and purification methodologies, followed by thorough characterization, high-purity this compound monomer can be reliably produced for use in various polymerization applications.
Polymerization Mechanisms and Kinetics of N Dodecylmethacrylamide and Its Copolymers
Free Radical Polymerization of N-Dodecylmethacrylamide Monomer
Free radical polymerization is a common and versatile method for synthesizing polymers from vinyl monomers like this compound. This process involves the initiation, propagation, and termination of polymer chains through the action of free radicals.
The choice of initiator and reaction conditions significantly influences the outcome of the free radical polymerization of this compound. Azo compounds and peroxides are frequently employed as thermal initiators, which decompose upon heating to generate the initial radicals that trigger polymerization.
A notable example is the use of 2,2'-azobis(isobutyronitrile) (AIBN) as a thermal initiator for the polymerization of N-Dodecylacrylamide (B74712) in a toluene (B28343) solvent. rsc.org In a typical procedure, the polymerization is carried out under an inert atmosphere to prevent oxygen from inhibiting the reaction. The concentration of the initiator and the reaction temperature are key parameters that affect the polymerization rate and the molecular weight of the resulting poly(this compound) (pDDMAm). For instance, a particular study reported the synthesis of pDDMAm with a number average molecular weight (Mn) of 22,000 g/mol and a polydispersity index (Mw/Mn) of 2.7. rsc.org
The selection of solvent is also crucial as it can influence the solubility of the monomer and the resulting polymer, as well as the kinetics of the polymerization. Toluene is a common choice for the polymerization of hydrophobic monomers like DDMAm. The reaction temperature is typically set to ensure a suitable decomposition rate of the initiator; for AIBN, this is often in the range of 60-80°C. wikipedia.org
| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn | Reference |
| 2,2'-azobis(isobutyronitrile) (AIBN) | Toluene | Not Specified | 22,000 | 2.7 | rsc.org |
Other common free-radical initiators that can be used for such polymerizations include benzoyl peroxide (BPO), which also decomposes upon heating to generate radicals. numberanalytics.com The choice between AIBN and BPO can be influenced by the desired reaction temperature and the solvent system.
Copolymerization Kinetics and Monomer Reactivity Ratios
Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for modifying the properties of polymers. The kinetics of copolymerization and the reactivity ratios of the comonomers are fundamental to understanding and controlling the composition and microstructure of the resulting copolymer.
The relative reactivities of monomers in a copolymerization are quantified by monomer reactivity ratios (r1 and r2). These ratios are crucial for predicting the copolymer composition from the monomer feed composition. emu.edu.tr Several methods have been developed to determine these reactivity ratios from experimental data, with the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis methods being among the most widely used. emu.edu.tr
These methods are based on the terminal model of copolymerization, which assumes that the reactivity of a growing polymer chain is determined solely by the nature of the terminal monomer unit. emu.edu.tr The Mayo-Lewis equation relates the instantaneous composition of the copolymer to the composition of the monomer feed and the reactivity ratios. The Fineman-Ross and Kelen-Tudos methods are graphical linearizations of the Mayo-Lewis equation, allowing for the determination of r1 and r2 from the slope and intercept of a plotted line. emu.edu.trresearchgate.net
For the copolymerization of N-dodecylacrylamide (referred to as C12AM in the study) with 4-vinylpyridine (B31050) (4-VP), the reactivity ratios were determined using these established methods. The Fineman-Ross method yielded values of r(4-VP) = 3.96 and r(C12AM) = 0.23. emu.edu.tr The Kelen-Tudos and Mayo-Lewis methods provided slightly different but generally consistent values, with the reported values being r(4-VP) = 4.13 and r(C12AM) = 0.27. emu.edu.tr
| Comonomer 1 | Comonomer 2 | Method | r1 | r2 | Reference |
| 4-Vinylpyridine (4-VP) | N-Dodecylacrylamide (C12AM) | Fineman-Ross | 3.96 | 0.23 | emu.edu.tr |
| 4-Vinylpyridine (4-VP) | N-Dodecylacrylamide (C12AM) | Kelen-Tudos & Mayo-Lewis | 4.13 | 0.27 | emu.edu.tr |
The chemical nature of the comonomer has a profound impact on its reactivity and the resulting copolymer structure. In the case of the copolymerization of N-dodecylacrylamide with 4-vinylpyridine, the determined reactivity ratios reveal significant differences in monomer reactivity. emu.edu.tr
The high reactivity ratio of 4-vinylpyridine (r(4-VP) > 1) indicates that a growing polymer chain ending in a 4-vinylpyridine radical has a strong preference for adding another 4-vinylpyridine monomer over an N-dodecylacrylamide monomer. emu.edu.tr This suggests a tendency for 4-vinylpyridine to homopolymerize. Conversely, the low reactivity ratio of N-dodecylacrylamide (r(C12AM) < 1) signifies that a growing chain with an N-dodecylacrylamide terminal unit is more likely to add a 4-vinylpyridine monomer than another N-dodecylacrylamide monomer. emu.edu.tr This disparity in reactivity leads to the formation of copolymers with a block-like or sequential distribution of monomer units rather than a purely random arrangement. emu.edu.tr
The terminal model is a fundamental concept in copolymerization kinetics that simplifies the analysis by assuming the reactivity of the propagating radical is only dependent on the identity of the terminal monomer unit. emu.edu.tr This model is often sufficient for describing the behavior of many free-radical copolymerization systems.
In the study of N-dodecylacrylamide and 4-vinylpyridine copolymerization, the terminal model was employed to calculate the mean length of the monomer sequences within the copolymer chains based on the experimentally determined reactivity ratios. emu.edu.tr This information is crucial for understanding the microstructure of the copolymer and how it will influence the material's macroscopic properties. The application of the terminal model provides valuable insights into the distribution of monomer units along the polymer backbone, which is a direct consequence of the relative reactivities of the comonomers. emu.edu.tr
Controlled/Living Polymerization Techniques Applied to this compound Systems
Controlled/living polymerization techniques offer a significant advantage over conventional free-radical polymerization by providing the ability to precisely control the molecular weight, polydispersity, and architecture of polymers. These methods have been successfully applied to this compound and its derivatives, enabling the synthesis of well-defined block copolymers and other complex structures.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that has been utilized for N-dodecylacrylamide. For instance, block copolymers of poly(N-dodecylacrylamide) and poly(ethylene glycol) (pDDA-b-PEG) have been synthesized using RAFT. acs.org This was achieved by employing a trithiocarbonate-substituted PEG as a macro-chain-transfer agent (macro-CTA). acs.org This approach allows for the growth of a pDDA block from the end of the PEG chain, resulting in a well-defined amphiphilic block copolymer.
Atom Transfer Radical Polymerization (ATRP) is another powerful controlled polymerization method that has been applied to monomers similar to this compound. While specific details for the ATRP of this compound itself are not as readily available in the provided search results, the synthesis of poly(dodecylmethacrylamide)-coated nanoparticles via surface-initiated ATRP has been reported. This indicates that ATRP is a viable technique for polymerizing this class of monomers, allowing for the growth of polymer chains from a surface to create functional nanomaterials. The synthesis of block copolymers containing poly(N-isopropyl acrylamide), a structurally related monomer, via ATRP further supports the applicability of this method to acrylamide-based monomers. nih.gov
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization in this compound Block Copolymer Synthesis
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. openrepository.comrsc.org This technique is particularly effective for creating block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. openrepository.comrsc.org The synthesis of block copolymers containing this compound (DDMAm) via RAFT has been a subject of research, aiming to create amphiphilic polymers with self-assembling properties.
The RAFT process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. openrepository.comrsc.org The general mechanism involves a degenerative chain transfer process where a propagating radical reacts with the CTA. This leads to the formation of a dormant polymeric thiocarbonylthio compound and a new radical that can initiate further polymerization. This equilibrium between active (propagating) and dormant species allows for the controlled growth of polymer chains. openrepository.com
In the context of this compound, studies have focused on the synthesis of block copolymers where one of the blocks is poly(this compound) (pDDMAm). For instance, amphiphilic block copolymers such as poly(N-dodecylacrylamide)-block-poly(N-tert-pentylacrylamide) (pDDA-b-ptPA) have been synthesized. rsc.orgrsc.org The successful synthesis of such block copolymers requires careful optimization of reaction conditions, particularly the concentration ratio of the CTA to the initiator (e.g., AIBN). rsc.org Research has shown that at low [CTA]/[AIBN] ratios, the polymerization proceeds via the RAFT mechanism, leading to a controlled polymerization. However, at higher ratios, competition with termination reactions and non-controlled free-radical polymerization paths can occur. rsc.org
The kinetics of RAFT polymerization of acrylamide-based monomers like DDMAm can be influenced by the long alkyl side chains. These side chains can affect the reactivity of the monomer and the stability of the intermediate radical species. The synthesis of well-defined block copolymers is often achieved by a two-step method. First, a homopolymer (macro-CTA) is synthesized, which is then used to initiate the polymerization of the second monomer. psu.edu For example, a poly(N,N-dimethylacrylamide) macro-CTA can be chain-extended with N-acryloxysuccinimide to form a block copolymer. psu.edu This sequential monomer addition is a key strategy in creating well-defined block architectures. openrepository.comrsc.org
The selection of the appropriate RAFT agent is crucial for controlling the polymerization of a given monomer. openrepository.com The effectiveness of the CTA depends on the Z and R groups of the thiocarbonylthio compound (R-S-C(=S)-Z), which influence the rates of addition and fragmentation. openrepository.com For methacrylamides, specific CTAs are required to ensure efficient control over the polymerization. openrepository.com
Table 1: Example of RAFT Polymerization of an Acrylamide (B121943) Monomer
| Parameter | Value | Reference |
|---|---|---|
| Monomer | N-isopropylacrylamide (NIPAM) | nih.gov |
| Chain Transfer Agent (CTA) | Ethyl cyanovaleric trithiocarbonate (B1256668) (ECT) | nih.gov |
| Initiator | 2,2'-azobisisobutyronitrile (AIBN) | nih.gov |
| [CTA]o/[I]o Ratio | 20:1 | nih.gov |
| Solvent | p-dioxane | nih.gov |
| Temperature | 70 °C | nih.gov |
| Time | 120 min | nih.gov |
Micellar Copolymerization Mechanisms and Evolution
Micellar copolymerization is a technique used to synthesize water-soluble copolymers with hydrophobic microdomains. This method is particularly useful for copolymerizing a hydrophilic monomer with a small amount of a hydrophobic monomer, such as this compound, which is sparingly soluble in water. researchgate.net The process takes place in an aqueous medium containing a surfactant, which forms micelles. The hydrophobic monomer is solubilized within the hydrophobic cores of these micelles, while the hydrophilic monomer remains dissolved in the aqueous phase. acs.org
The polymerization is typically initiated by a water-soluble initiator. The copolymerization reaction primarily occurs at the micelle-water interface. This leads to the formation of copolymers with a blocky or "multiblock" structure, where sequences of the hydrophobic monomer are incorporated into the hydrophilic polymer backbone. researchgate.net The number and length of these hydrophobic blocks can be controlled by the initial number of hydrophobes per micelle. researchgate.net
A key aspect of the evolution of this technique involves the use of polymerizable surfactants (surfmers). In a novel micellar process, a polymerizable surfactant, such as sodium 2-acrylamido-dodecane sulfonate (NaAMC12S), can be used. acs.org In this system, the hydrophobic monomer (e.g., N-dodecylacrylamide) is solubilized in the micelles formed by the surfmer. acs.org During polymerization, the surfmer is incorporated into the polymer backbone along with the hydrophilic and hydrophobic monomers, resulting in a ternary copolymer. acs.org This approach simplifies the process by eliminating the need to remove the surfactant from the final product. acs.org
The mechanism of micellar copolymerization of this compound (DodMAm) with hydrophilic monomers like acrylamide (AM) or sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) has been investigated. researchgate.netacs.org Copolymers of AMPS and DodMAm can form compact micelle-like nanostructures in aqueous solutions. researchgate.netacs.org The self-association behavior of these copolymers is influenced by factors such as the solvent composition. For instance, in a water/methanol (B129727) mixture, an increase in the methanol fraction can lead to the loosening of the hydrophobic microdomains and the unfolding of the polymer chains. researchgate.net
The kinetics of micellar copolymerization can be influenced by the presence of the hydrophilic comonomer. For example, studies on mixed micelles of sodium dodecyl sulfate (B86663) (SDS) and a polymerizable monomer in the presence of acrylamide have shown that acrylamide can perturb the micellization of the surfactant by decreasing the aggregation number of the micelles. nih.gov
Table 2: Components in a Micellar Copolymerization System
| Component | Example | Role | Reference |
|---|---|---|---|
| Hydrophilic Monomer | Acrylamide (AM) | Forms the main polymer backbone. | acs.org |
| Hydrophobic Monomer | N-dodecylacrylamide (C12AM) | Forms hydrophobic microdomains. | acs.org |
| Surfactant/Surfmer | Sodium 2-acrylamido-dodecane sulfonate (NaAMC12S) | Solubilizes the hydrophobic monomer in micelles. | acs.org |
| Solvent | Water | Continuous phase for the polymerization. | acs.org |
Inverse Emulsion Polymerization for this compound Copolymers
Inverse emulsion polymerization is a heterophase polymerization technique used to produce water-soluble polymers in the form of a stable water-in-oil (W/O) emulsion. sci-hub.se In this process, an aqueous solution of the hydrophilic monomer is dispersed as droplets in a continuous oil phase, stabilized by a W/O emulsifier. sci-hub.sersc.org The polymerization is typically initiated by either an oil-soluble or a water-soluble initiator. researchgate.net This method is advantageous for producing high molecular weight polymers at a high polymerization rate. sci-hub.se
This technique has been employed to synthesize hydrophobically modified polyacrylamides, where this compound (referred to as n-dodecylacrylamide or DAM in some literature) acts as the hydrophobic comonomer. researchgate.netresearchgate.netresearchgate.net The resulting copolymers have hydrophobic side chains that can associate in aqueous solution, leading to unique rheological properties. researchgate.net
The mechanism of inverse emulsion polymerization involves the initiation of polymerization within the monomer-swollen polymer particles. The kinetics can be complex and are influenced by various factors, including the concentrations of the initiator and emulsifier. researchgate.net Generally, the rate of polymerization increases with increasing initiator and emulsifier concentrations. researchgate.net However, the molecular weight of the resulting polymer tends to decrease with an increasing initiator concentration. researchgate.net
The stability of the inverse emulsion is crucial for a successful polymerization. sci-hub.se The choice of emulsifier and its concentration play a significant role. Surfactant mixtures, such as Span 80 and Tween 80, are often used to achieve a stable emulsion. sci-hub.se The hydrophilic-lipophilic balance (HLB) of the surfactant system is a key parameter in controlling the emulsion stability and the final particle size. sci-hub.se
For the synthesis of this compound copolymers, the hydrophobic monomer is typically dissolved in the oil phase along with the emulsifier, while the hydrophilic monomer (e.g., acrylamide) is dissolved in the aqueous phase. google.com An oil-soluble initiator, such as cumene (B47948) hydroperoxide or azobisisobutyronitrile (AIBN), is often used to initiate the copolymerization. sci-hub.segoogle.com The resulting polymer remains within the aqueous droplets, which are dispersed in the oil phase. The final product is a latex that can be inverted by adding a high-HLB surfactant to release the polymer into an aqueous solution. ekb.eg
Table 3: Typical Components and Conditions for Inverse Emulsion Polymerization of Acrylamide Copolymers
| Component/Condition | Example/Value | Reference |
|---|---|---|
| Aqueous Phase | Acrylamide in water | google.com |
| Oil Phase | Isoparaffinic hydrocarbon (e.g., Isopar® M) | google.com |
| Hydrophobic Comonomer | Dodecyl methacrylate (B99206) or this compound | google.com |
| Emulsifier | Sorbitan monooleate | google.com |
| Initiator | Oil-soluble (e.g., cumene hydroperoxide) | google.com |
| Temperature | 45-50 °C | google.com |
Copolymerization Strategies and Compositional Studies Involving N Dodecylmethacrylamide
Copolymerization with Hydrophilic Monomers for Amphiphilic Systems
The creation of amphiphilic copolymers often involves pairing the hydrophobic N-Dodecylmethacrylamide with a variety of hydrophilic monomers. These systems exhibit unique self-association behaviors in aqueous solutions, forming structures like micelles and hydrogels.
This compound with Sodium 2-(Acrylamido)-2-methylpropanesulfonate (AMPS)
The copolymerization of this compound (DodMAm) with Sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) yields amphiphilic polyelectrolytes with a strong tendency for intrapolymer hydrophobic association. acs.org This leads to the formation of unimolecular micelles, a characteristic that is largely independent of the polymer concentration. acs.orgscribd.com
Studies using fluorescence techniques have shown that the onset of this hydrophobic association is dependent on the mole percentage of DodMAm (fDod) and the presence of salt. acs.org In pure water, association begins at approximately 20 mol % DodMAm, while in a 0.1 M NaCl solution, it starts at a lower concentration of about 10 mol % DodMAm. acs.org The association tendency appears to level off near 40 mol % DodMAm in the salt solution. acs.org Interestingly, while viscosity measurements indicate a significant decrease in polymer size at lower fDod values (5-20 mol %), fluorescence methods are more sensitive to changes in the compactness of the polymer chains at higher fDod values (>20 mol %). acs.org
The preparation of these copolymers is typically achieved through free radical polymerization. scribd.com However, the process of dissolving the resulting solid polymer is crucial for obtaining the desired unimolecular micelles. scribd.com Kinetically-frozen multimolecular micelles can form during the purification process (reprecipitation and lyophilization). scribd.com To achieve predominantly unimolecular micelles, the solid polymer should first be dissolved in pure water at an elevated temperature (around 90°C), followed by the addition of salt at the same temperature. scribd.com
The interaction of these copolymers with nonionic surfactants like Triton X-100 has also been investigated, revealing a cooperative binding process across a wide range of DodMAm content (5-60 mol %). nih.govnih.gov
This compound with Acrylic Acid
The copolymerization of this compound (DodMAm) with acrylic acid (AA) results in amphiphilic copolymers that exhibit a strong tendency for interpolymer association in aqueous solutions, leading to the formation of micelle-like multipolymer aggregates. acs.orgacs.org This behavior contrasts with that of DodMAm/AMPS copolymers, which favor intrapolymer association. acs.org
These random copolymers are typically synthesized via free-radical polymerization in N,N-dimethylformamide (DMF) using an initiator like 2,2'-Azobis(isobutyronitrile) (AIBN). acs.orgacs.org The resulting polymer is purified by precipitation in diethyl ether and subsequent dialysis. acs.org The composition of the copolymers can be determined by elemental analysis. acs.org
The self-association behavior of these copolymers is significantly influenced by the mole fraction of DodMAm (fDod) and the pH of the solution. acs.org At a pH of 10, copolymers with a lower fDod form larger multipolymer aggregates, and the size of these aggregates decreases as fDod increases. acs.org Conversely, at a pH of 4, the aggregate size increases with increasing fDod. acs.org The size of these aggregates also increases with polymer concentration, regardless of fDod and pH. acs.org Hydrogen bonding between carboxylic acid groups is believed to play a role in the self-association at lower pH values. acs.org
Multilayer nanosheet films of poly(N-dodecylacrylamide-co-acrylic acid) [p(DDA/AA)] have been fabricated using the Langmuir-Blodgett technique. nih.govacs.org These films exhibit a highly uniform lamellar structure and their proton conductivity increases with a higher mole fraction of acrylic acid. nih.govacs.org
Table 1: Copolymerization of this compound (DodMAm) and Acrylic Acid (AA)
| DodMAm in Feed (mol %) | DodMAm in Copolymer (fDod, mol %) | Number of DodMAm Units per Chain |
|---|---|---|
| 5 | 5.1 | 13 |
| 10 | 9.1 | 24 |
| 20 | 22.4 | 55 |
Data sourced from elemental analysis and gel permeation chromatography. acs.org
This compound with 4-Vinylpyridine (B31050)
Copolymers of N-dodecylacrylamide (B74712) and 4-vinylpyridine (4-VP) are synthesized to create precursor polymers for new amphiphilic cationic polymers, which can be obtained through the quaternization of the pyridine (B92270) rings. emu.edu.tr The physicochemical properties of these resulting polymers, such as viscosity and micelle formation, are heavily dependent on their microstructure. emu.edu.tr
The copolymerization is typically carried out in bulk at 70°C using AIBN as a free radical initiator, with varying feed ratios of the monomers. emu.edu.tr To understand the relationship between the molecular structure and the aqueous solution behavior, determining the reactivity ratios of the two comonomers is crucial. emu.edu.tr
Studies have determined the reactivity ratios for 4-VP (r_vp) and N-dodecylacrylamide (r_am) using methods like Fineman-Ross, Kelen-Tudos, and Mayo-Lewis. emu.edu.tr The product of these reactivity ratios (r_vp * r_am) was found to be 1.1, which suggests that the growing polymer chains incorporate 4-VP more readily. emu.edu.tr This information allows for the determination of sequence distributions, such as triads, which can be confirmed by 13C NMR. emu.edu.tr
The composition of the copolymers can be determined using 1H NMR. emu.edu.tr Subsequent quaternization of the pyridine rings with agents like methylbromide converts the copolymers into cationic amphiphiles. researchgate.net The association behavior of these quaternized copolymers in aqueous media has been investigated using techniques like viscometry, fluorescence spectroscopy, and tensiometry. researchgate.net
Table 2: Reactivity Ratios for the Copolymerization of 4-Vinylpyridine (4-VP) and N-Dodecylacrylamide (C12AM)
| Method | r_vp | r_am |
|---|---|---|
| Fineman-Ross | 0.27 | 4.13 |
Data sourced from copolymerization studies. emu.edu.tr
This compound with Sodium N-Acryloyl-L-Valinate
This compound with Ethylene Glycol (for Block Copolymers)
Block copolymers of poly(N-dodecylacrylamide) and poly(ethylene glycol) (pDDA-b-PEG) can be synthesized to create thin films with perpendicularly aligned nanocylinder arrays. acs.orgelsevierpure.comacs.org This is achieved through reversible addition-fragmentation chain transfer (RAFT) polymerization, using a trithiocarbonate-substituted PEG as a macro-chain-transfer agent (PEG-CTA). acs.orgacs.org
The synthesis involves using recrystallized N-dodecylacrylamide (DDA) and 2,2'-azodiisobutyronitrile (AIBN) in a solvent like toluene (B28343). acs.org The resulting pDDA-b-PEG block copolymers have varying degrees of polymerization of the DDA block. acs.org
Thin films of these block copolymers, when thermally annealed and then annealed under humid conditions, exhibit nanophase separation of the pDDA blocks. acs.orgelsevierpure.com X-ray diffraction (XRD) studies suggest that the pDDA block forms a highly oriented lamellar structure where the dodecyl side chains are aligned perpendicularly to the substrate. acs.orgelsevierpure.com This orientation of the lamellar pDDA induces the vertical orientation of the PEG nanocylinders relative to the substrate surface. elsevierpure.com Atomic force microscopy (AFM) and other imaging techniques have confirmed the formation of hexagonally aligned PEG nanocylinders with diameters around 8 nm. elsevierpure.com
This hierarchical phase separation, combining nanosegregation in the comb-shaped pDDA and microphase separation in the block copolymer, offers a unique method for preparing self-assembled nanostructures in polymer films. elsevierpure.com
This compound with Acrylamide (B121943)
Hydrophobically modified polyacrylamides (HMPAMs) are synthesized by copolymerizing acrylamide (AAm) with a small amount of a hydrophobic comonomer like N-dodecylacrylamide. sapub.org A common method for this synthesis is micellar copolymerization. sapub.org This technique leads to the formation of multiblock copolymers where the hydrophobic monomers are distributed in blocks along the hydrophilic polyacrylamide backbone. sapub.org
The presence of the hydrophobic N-dodecylacrylamide blocks allows for stronger intermolecular interactions between the polymer chains, which can significantly improve the rheological properties of the polymer in solution. sapub.org The viscosity of these HMPAM solutions increases notably above a certain critical aggregation concentration (CAC). sapub.org
The molecular weight of the resulting poly(acrylamide-co-N-dodecylacrylamide) copolymers tends to increase with a higher content of N-dodecylacrylamide. sapub.org This is attributed to the formation of larger hydrophobic blocks during the micellar polymerization process. sapub.org The reactivity ratios for the copolymerization of acrylamide and other methacrylates have been studied to understand the distribution of monomeric units in the polymer chain. asianpubs.org For instance, the product of the reactivity ratios for acrylamide and various alkyl methacrylates is typically less than unity, indicating a predominantly random distribution of the monomer units. asianpubs.org
The synthesis is often carried out in an aqueous solution using an initiator system. asianpubs.org The composition of the resulting copolymers can be determined through techniques like elemental analysis. asianpubs.org
Table 3: Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DodMAm, DDA, C12AM |
| Sodium 2-(Acrylamido)-2-methylpropanesulfonate | AMPS |
| Acrylic Acid | AA |
| 2,2'-Azobis(isobutyronitrile) | AIBN |
| N,N-dimethylformamide | DMF |
| 4-Vinylpyridine | 4-VP |
| Poly(ethylene glycol) | PEG |
| Acrylamide | AAm |
| Triton X-100 | - |
Copolymerization with Functional Monomers
The incorporation of functional comonomers with this compound allows for the synthesis of copolymers with tailored chemical and physical properties, opening avenues for advanced applications.
This compound with 1,4-Dioxaspiro[4.4]nonane-2-methyl Methacrylate (B99206) (DNMMA)
A novel series of ketal-protected copolymers, poly(this compound-co-1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) (p(DDMA-DNMMA)), has been synthesized via free-radical copolymerization. doi.org The process was conducted in toluene at 60 °C, utilizing 2,2'-azobis isobutyronitrile (B166230) (AIBN) as a thermal initiator. doi.org This copolymerization brings together the hydrophobic nature of DDMA and the acid-labile ketal group of DNMMA.
The resulting copolymers have been characterized for their molecular weight and distribution, demonstrating the successful synthesis of polymers with varying comonomer ratios. doi.org
These copolymers exhibit the ability to form stable, well-defined Langmuir monolayers at the air/water interface. doi.org Analysis of surface pressure-area isotherms suggests that the polymer main chain lies flat on the water surface, with the side chains oriented at an angle of approximately 62°. doi.org These monolayers can be transferred onto solid substrates like quartz, silicon, and mica using the Langmuir-Blodgett (LB) technique to create ordered, layer-by-layer films. doi.org
A significant feature of p(DDMA-DNMMA) copolymers is their photosensitivity. Upon irradiation with deep UV light, a photochemical reaction occurs within the ultrathin nanosheets. doi.org The ketal groups in the DNMMA units are cleaved, enabling the development of a positive-tone photopattern when treated with an alkali aqueous solution. doi.org These patterned films have shown resistance during the etching of gold films, indicating their potential for use in deep UV lithography and as photomasks. doi.orgresearchgate.net
Table 1: Molecular Weight and Distribution of p(DDMA-DNMMA) Copolymers
| Copolymer | Feed ratio of DDMA:DNMMA (mol/mol) | DDMA in Copolymer (mol%) | Mw ( g/mol ) | Mn ( g/mol ) | Mw/Mn |
|---|---|---|---|---|---|
| p(DDMA-DNMMA25) | 75:25 | 73 | 15800 | 9800 | 1.61 |
| p(DDMA-DNMMA50) | 50:50 | 48 | 16500 | 10100 | 1.63 |
| p(DDMA-DNMMA75) | 25:75 | 22 | 18300 | 10500 | 1.74 |
Data sourced from doi.org
This compound with Perylen-3-ylmethylmethacrylate (for FRET)
For applications in fluorescence-based sensing, this compound has been copolymerized with Perylen-3-ylmethylmethacrylate to create a fluorescent acceptor polymer. researchgate.netacs.org This copolymer serves as a key component in a Fluorescence Resonance Energy Transfer (FRET) system. researchgate.net FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor), where the efficiency of transfer is highly dependent on the distance between them. researchgate.net
In one study, the fluorescent acceptor was synthesized by the copolymerization of this compound and perylen-3-ylmethylmethacrylate. researchgate.net The FRET interaction was then investigated by titrating this acceptor polymer with a pyrene-tagged β-hydroxy acid, which acted as the fluorescent donor. researchgate.net
The study observed both fluorescence quenching of the donor and enhancement of the acceptor's fluorescence, which are characteristic signatures of FRET. researchgate.net These interactions were monitored using fluorescence spectroscopy in both film and solution formats, with a more pronounced lipophilic-induced interaction noted in solution. researchgate.net The quenching was identified as dynamic quenching between the donor and acceptor pair. researchgate.net These findings demonstrate the utility of this compound copolymers in constructing sensitive FRET-based systems. researchgate.netacs.org
Impact of Comonomer Composition on Polymer Properties and Behavior
The properties and behavior of copolymers containing this compound are profoundly influenced by the nature and proportion of the comonomer used. taylorandfrancis.com By systematically varying the comonomer composition, characteristics such as thermoresponsiveness, association behavior, and rheological properties can be precisely controlled. mdpi.comacs.orgncsu.edu
Thermoresponsive Behavior: The incorporation of comonomers can impart temperature sensitivity to the polymer. For instance, copolymerizing a hydrophilic monomer like N-isopropylacrylamide (NIPAM) with a hydrophobic monomer results in polymers that exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the polymer becomes insoluble in water. researchgate.netutwente.nl The exact value of the LCST can be fine-tuned by adjusting the comonomer ratio. nih.govnih.gov Increasing the content of a more hydrophilic comonomer, such as oligo(ethylene glycol) methyl ether methacrylate (OEGMA), generally increases the cloud point temperature (Tcp) of the copolymer. mdpi.com Conversely, increasing the proportion of the hydrophobic this compound would lower the LCST. This tunability is crucial for applications that require a sharp phase transition at a specific temperature. nih.gov
Aqueous Association and Micellization: In aqueous solutions, amphiphilic copolymers of this compound with charged, hydrophilic monomers like sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) or sodium N-acryloyl-L-valinate exhibit complex association behaviors. acs.orgacs.orgresearchgate.net The hydrophobic dodecyl side chains of the DDMA units tend to associate to minimize contact with water, leading to the formation of hydrophobic microdomains. acs.orgresearchgate.net Below a critical aggregation concentration (CAC), the copolymers may exist as open-chain conformations, but above the CAC, they self-assemble into interpolymer aggregates or micelles. researchgate.net The CAC and the size and morphology of these aggregates are dependent on the hydrophobe content; a higher proportion of DDMA generally leads to aggregation at lower concentrations. acs.orgresearchgate.net
Crystallinity and Thermal Properties: Comonomer composition also affects the solid-state properties of the polymer. taylorandfrancis.com The glass transition temperature (Tg) of a copolymer, for example, is dependent on the feed molar ratio of the comonomers. researchgate.net The incorporation of different monomer units along the polymer chain disrupts the regularity, which in turn influences the polymer's ability to crystallize. taylorandfrancis.comd-nb.info
Reactivity Ratios and Microstructure: The distribution of monomer units within the copolymer chain (e.g., random, alternating, or blocky) is governed by the reactivity ratios of the comonomers. scholaris.canih.gov These ratios determine the tendency of a growing polymer chain ending in one type of monomer to add the same or the other type of monomer. emu.edu.tr The resulting microstructure is critical, as it dictates how the hydrophobic and hydrophilic segments are arranged, which strongly influences properties like micelle formation and the sharpness of thermal transitions. emu.edu.tr
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | DDMA |
| 1,4-Dioxaspiro[4.4]nonane-2-methyl Methacrylate | DNMMA |
| Perylen-3-ylmethylmethacrylate | - |
| 2,2'-azobis isobutyronitrile | AIBN |
| N-isopropylacrylamide | NIPAM |
| oligo(ethylene glycol) methyl ether methacrylate | OEGMA |
| sodium 2-(acrylamido)-2-methylpropanesulfonate | AMPS |
| sodium N-acryloyl-L-valinate | - |
Polymer Architecture and Structural Characterization in Macroscopic and Nanoscale Systems
Molecular Weight and Molecular Weight Distribution Characterization
The determination of molecular weight and its distribution is fundamental to predicting and controlling the physical properties of poly(N-Dodecylmethacrylamide) (PDDMA). Techniques such as Gel Permeation Chromatography (GPC) and Static Light Scattering (SLS) are instrumental in providing these crucial parameters.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a widely utilized technique for determining the molecular weight distribution of polymers. wikipedia.org The principle of GPC involves separating polymer molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with a porous gel. wikipedia.org Larger molecules elute first, as they are excluded from the pores of the gel, while smaller molecules penetrate the pores to varying extents and thus have a longer retention time. wikipedia.org
For the analysis of PDDMA and its copolymers, GPC provides relative molecular weight information by comparing the elution times of the sample to those of known molecular weight standards, such as polystyrene or poly(methyl methacrylate). nsf.govwaters.com The choice of solvent is critical for ensuring the polymer is fully dissolved and assumes a relaxed conformation. waters.com The data obtained from GPC allows for the calculation of several important molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.org Copolymers of this compound have been successfully characterized using GPC to confirm controlled polymerization and achieve desired molecular weights with low polydispersity. uwaterloo.caresearchgate.net
Table 1: GPC Characterization Data for PDDMA and Related Copolymers
| Polymer System | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(DMA-co-NAS) | 50,000 | - | ≤ 1.1 | psu.edu |
| Poly(DMA-co-NAS) | 70,000 | - | ≤ 1.1 | psu.edu |
| pDDA-b-ptPA | - | 13,000 | 1.4 | researchgate.net |
Note: DMA represents N,N-dimethylacrylamide, NAS represents N-acryloxysuccinimide, pDDA represents poly(N-dodecylacrylamide), and ptPA represents poly(N-tert-pentylacrylamide).
Static Light Scattering (SLS) for Absolute Molecular Weight and Aggregation Number
Static Light Scattering (SLS) is a powerful, non-invasive technique used to determine the absolute weight-average molecular weight (Mw) of macromolecules in solution without the need for calibration with polymer standards. malvernpanalytical.comanton-paar.com The method is based on the principle that the intensity of light scattered by a polymer solution is directly proportional to the product of its weight-average molecular weight and its concentration. malvernpanalytical.comuci.edu By measuring the scattered light intensity at various angles and polymer concentrations, a Zimm plot can be constructed to extrapolate the data to zero angle and zero concentration, yielding the absolute Mw, the radius of gyration (Rg), and the second virial coefficient (A2). nsf.govnih.gov
SLS is particularly valuable for studying the aggregation behavior of amphiphilic polymers like PDDMA in solution. The apparent weight-average molecular weight can be measured to determine the aggregation number, which is the average number of polymer chains in a micelle or aggregate. researchgate.net This technique has been employed to characterize hydrophobically associating copolymers of acrylamide (B121943), where the formation of intermolecular aggregates was followed by both dynamic and static light scattering. researchgate.net
Table 2: SLS Characterization of P(AAm-co-St) Copolymers
| Copolymer | Mw ( kg/mol ) | Rg (nm) | A2 (mol·mL/g²) | Reference |
| 1P(AAm-co-1St) | 3200 ± 290 | - | - | nih.gov |
| 0.7P(AAm-co-1St) | 2360 ± 680 | - | - | nih.gov |
Note: P(AAm-co-St) represents copolymers of acrylamide and styrene.
Influence of Monomer Conversion on Molecular Weight Heterogeneity
The degree of monomer conversion during polymerization can significantly impact the molecular weight heterogeneity of the resulting polymer. In living/controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a linear relationship is often observed between the number-average molecular weight and monomer conversion, leading to polymers with narrow molecular weight distributions (low PDI). researchgate.net
However, in some copolymerization systems, particularly micellar polymerization of hydrophobically modified polyelectrolytes, compositional heterogeneity can arise. For instance, in the terpolymerization of acrylamide, sodium 2-acrylamido-2-methylpropanesulfonate, and a hydrophobic monomer like N,N-dihexylacrylamide, a drift in composition can be observed with increasing conversion. researchgate.net This is attributed to electrostatic repulsions between the growing anionic polymer chains and the anionic surfactant micelles containing the hydrophobic monomer. researchgate.net This compositional drift can lead to a broadening of the molecular weight distribution and affect the final properties of the polymer. Studies have shown that the molecular weight heterogeneity of hydrophobically modified polyacrylamides can increase remarkably with conversion. researchgate.net
Polymer Thin Films and Nanosheet Fabrication
The ability to form well-defined thin films and nanosheets from PDDMA and its copolymers is crucial for their application in areas such as electronics, sensors, and separation membranes. Techniques like the Langmuir-Blodgett method and spin-coating are instrumental in fabricating these structured materials.
Langmuir-Blodgett (LB) Technique for Monolayer and Multilayer Nanosheets
The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered, ultrathin films with precise control over thickness and molecular orientation at the molecular level. doi.orgwikipedia.org This technique involves spreading a solution of an amphiphilic polymer, such as a copolymer of this compound, onto the surface of a liquid subphase, typically water. doi.org The long alkyl side chains of the this compound units provide the necessary amphiphilicity. As the solvent evaporates, a monolayer of the polymer forms at the air-water interface. wikipedia.org This monolayer can then be compressed to a desired surface pressure, promoting a well-defined molecular orientation, before being transferred layer by layer onto a solid substrate. doi.orgwikipedia.org
Copolymers of this compound have been shown to form stable Langmuir monolayers, which can be successfully deposited as multilayer nanosheets. doi.org For example, copolymers of N-dodecylacrylamide (B74712) (DDA) and dopamine (B1211576) methacrylamide (B166291) (DMA) have been used to fabricate catechol-based polymer nanosheets via the LB technique. nih.gov Similarly, copolymers of DDA and 2-acrylamido-2-methylpropanesulfonic acid (AMPS) have been assembled into layered ultrathin films. nih.gov The resulting LB films exhibit a highly ordered layered structure where the polymer backbones lie flat and the alkyl side chains are oriented nearly perpendicular to the substrate. rsc.org This precise layering allows for the creation of free-standing films with uniform thickness, controllable from the nanometer to the micrometer scale. rsc.org
Table 3: Properties of Langmuir-Blodgett Films from N-Dodecylacrylamide Copolymers
| Polymer System | Substrate | Surface Pressure (mN/m) | Monolayer Thickness (nm) | Reference |
| p(DDMA–DNMMA) | Quartz, Silicon, Mica | 25 | - | doi.org |
| p(DDA/AMPS) | Solid Substrate | - | 1.85 | nih.gov |
| Poly(N-dodecylacrylamide) | - | - | 3.3 (bilayer) | rsc.org |
Note: DDMA represents this compound, DNMMA represents 1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate (B99206), DDA represents N-dodecylacrylamide, and AMPS represents 2-acrylamido-2-methylpropanesulfonic acid.
Spin-Coating Methods for Film Preparation
Spin-coating is a widely used, simple, and cost-effective technique for producing uniform thin films on flat substrates. ossila.comresearchgate.net The process involves depositing a small amount of a polymer solution onto the center of a substrate, which is then rotated at high speed. ossila.com The centrifugal force causes the solution to spread out evenly, and the solvent evaporates, leaving behind a thin polymer film. ossila.com The final thickness of the film is primarily controlled by the solution concentration and the spinning speed. tu-chemnitz.demdpi.com
While the Langmuir-Blodgett technique offers superior control over molecular ordering, spin-coating is a more rapid method for film preparation. doi.org It has been used to create thin films from various polymers, including copolymers of N,N-dimethyl acrylamide, for applications such as humidity sensors. researchgate.net In comparison to LB films, spin-coated films generally have a less ordered structure. nih.gov For instance, the proton conductivity of a multilayer film of a poly(N-dodecylacrylamide-co-2-acrylamido-2-methylpropanesulfonic acid) prepared by the LB technique was found to be more than 10 times higher than that of a spin-coated film of the same material, which was attributed to the formation of uniform and consecutive hydrophilic nanochannels in the highly ordered LB film. nih.gov
Table 4: Parameters for Spin-Coating of Polymer Films
| Polymer System | Solvent | Spin Speed (rpm) | Film Thickness | Reference |
| PMMA | Toluene (B28343) | 400 - 8000 | 65 nm - 1 µm | mdpi.com |
| PDMS/NdFeB with Chitosan/PCL coating | - | 1000 - 2000 | 60 - 100 µm | mdpi.com |
| PMMA | Benzene | - | - | inoe.ro |
Note: PMMA represents Poly(methyl methacrylate), PDMS represents Polydimethylsiloxane, and PCL represents Polycaprolactone.
Molecular Orientation and Arrangement in Films (e.g., Polymer Main Chain and Side Chain Angles)
The molecular arrangement of polymers containing this compound in thin films is a critical factor influencing their macroscopic properties. In Langmuir-Blodgett (LB) films, for instance, copolymers of this compound have been shown to adopt a specific orientation at the air/water interface. The polymer main chain tends to lie flat on the water surface. doi.org Protruding from this planar main chain, the dodecyl side chains are not randomly oriented but instead extend outwards at a distinct angle of approximately 62°. doi.org This well-defined molecular orientation is crucial for the formation of stable and ordered monolayer and multilayer nanosheets. doi.org
In other systems, particularly in lamellar structures formed by homopolymers like poly(N-dodecylacrylamide) (pDDA), the orientation is dictated by the segregation of the hydrophobic dodecyl side chains and the more hydrophilic polymer backbone. semanticscholar.orgrsc.org Under specific conditions such as humid annealing, the dodecyl side chains align themselves nearly perpendicular to the lamellar plane. semanticscholar.orgrsc.orgrsc.org This perpendicular alignment of the side chains is a driving force for the formation of highly ordered structures. rsc.org The length of the dodecyl side chain in an all-trans conformation is reported to be 1.80 nm. semanticscholar.orgrsc.org
Advanced Structural Probing of Solid-State and Film Architectures
A suite of advanced analytical techniques is employed to meticulously characterize the structural architecture of this compound-based polymers from the nanoscale to the macroscopic level.
X-Ray Diffraction (XRD) and Grazing-Angle Incidence XRD (GI-XRD) for Lamellar Structures and Orientation
X-ray diffraction techniques are indispensable for elucidating the ordered structures within these polymer films. Two-dimensional grazing-angle incidence X-ray diffraction (GI-XRD) measurements on as-cast thin films of poly(N-dodecylacrylamide) (pDDA) typically show randomly oriented lamellar domains. semanticscholar.orgrsc.org However, after annealing in humid conditions (e.g., 98% relative humidity at 60°C), the GI-XRD patterns exhibit distinct spot-like diffractions in the out-of-plane direction, including second and third-order peaks. semanticscholar.orgrsc.orgrsc.org This is a clear indication that the lamellar plane has become oriented parallel to the substrate surface. semanticscholar.orgrsc.org
From these diffraction patterns, key structural parameters can be extracted. For instance, the lamellar spacing in such humid-annealed pDDA films has been determined to be 3.25 nm. semanticscholar.orgrsc.orgrsc.org One-dimensional XRD patterns of block copolymers containing pDDA also suggest the formation of a highly oriented lamellar structure where the dodecyl side chains are aligned perpendicularly to the substrate. acs.orgelsevierpure.com The presence of strong Bragg diffraction peaks in the out-of-plane direction confirms a highly uniform lamellar structure in multilayer films. acs.orgnih.gov In some copolymer systems, diffraction peaks at specific q values (e.g., q = 1.9, 3.9, and 5.9 nm⁻¹) are indicative of a lamellar structure similar to the homopolymer. researchgate.net
The following table summarizes XRD findings for poly(N-dodecylacrylamide) (pDDA) films under different conditions.
| Condition | XRD Observation | Deduced Structure | Lamellar Spacing (nm) | Reference |
| As-cast | Randomly oriented lamellar domains | Amorphous/Randomly oriented | - | semanticscholar.orgrsc.org |
| Humid Annealing | Spot-like diffraction in out-of-plane direction | Highly ordered lamellar structure parallel to substrate | 3.25 | semanticscholar.orgrsc.orgrsc.org |
| Block Copolymer (pDDA-b-PEG) | Highly oriented lamellar structure | Perpendicularly aligned dodecyl side chains | - | acs.orgelsevierpure.com |
Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructures
Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface topography and nanostructure of this compound polymer films. For block copolymers of poly(N-dodecylacrylamide) and poly(ethylene glycol) (pDDA-b-PEG), AFM phase images of thermally annealed films show a featureless surface. acs.orgelsevierpure.com However, subsequent annealing under humid conditions induces nanophase separation, leading to the formation of hexagonally aligned PEG nanocylinder arrays observable by AFM. acs.orgelsevierpure.com
AFM is also a powerful tool for quantitative measurements at the nanoscale. It has been used to determine the diameter of these nanocylinders to be approximately 8 nm. acs.orgelsevierpure.com In the context of Langmuir-Blodgett films of this compound copolymers, AFM has been employed to measure the thickness of a single layer by scratching the surface with the AFM tip, yielding a value of about 1.6 nm. doi.org This technique is crucial for confirming the formation of stable, well-defined molecularly oriented Langmuir monolayers. doi.org
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Examination and Orientation
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to probe the molecular structure and orientation of polymer chains. spectroscopyonline.com The analysis of specific vibrational modes, such as the CH₂ stretching modes of the dodecyl side chains, is particularly insightful. rsc.org The wavenumbers of the asymmetric (νₐ) and symmetric (νₛ) CH₂ stretching modes are sensitive to the conformation of the hydrocarbon chain. rsc.org In lamellar structured films of pDDA, these peaks indicate that the dodecyl side chains are in a trans-rich conformation. rsc.org
Furthermore, incident-angle-dependent IR absorption measurements can be used to determine the orientation of the side chains. rsc.orgrsc.org For a lamellar structured pDDA film, the absorbance of the CH₂ asymmetric stretching vibration increases as the incident angle decreases, reaching a maximum at an angle of 8°. semanticscholar.orgrsc.org This indicates that the dodecyl side chains are aligned nearly perpendicularly to the substrate. semanticscholar.orgrsc.orgrsc.org The transition moment of the CH₂ stretching is perpendicular to the long axis of the alkyl chain, making this technique highly sensitive to the tilt angle of the side chains. rsc.orgrsc.org
The table below shows key FT-IR absorption bands for poly(this compound) and their structural interpretation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation | Reference |
| 2922 | CH₂ asymmetric stretching | Trans-rich conformation of dodecyl side chains | rsc.org |
| - | Amide I and Amide II | Random hydrogen-bonded network | rsc.org |
Transmission Electron Microscopy (TEM) for Aggregate Morphology and Nanocylinder Alignment
Transmission Electron Microscopy (TEM) provides direct visualization of the internal nanostructure of this compound-based polymer systems. For block copolymers like pDDA-b-PEG, cross-sectional TEM images have confirmed the perpendicular alignment of nanocylinders throughout the film. acs.orgelsevierpure.com In studies of random copolymers in solution, TEM images have revealed the formation of spherical aggregates with a uniform diameter of approximately 50 nm at concentrations above the critical aggregation concentration. researchgate.net
In combination with staining agents like RuO₄, which selectively stains certain domains (e.g., PEG), scanning transmission electron microscopy (STEM), a variant of TEM, can provide clear images of the morphology. For instance, STEM images of a free-standing pDDA-b-PEG film on a copper grid have shown the vertically aligned PEG nanocylinders. acs.org
Self Assembly and Associative Behavior of N Dodecylmethacrylamide Containing Polymers
Probing Hydrophobic Microenvironments
The self-assembly of N-Dodecylmethacrylamide-containing polymers in aqueous solutions leads to the formation of hydrophobic microenvironments, which can be investigated using various sensitive techniques. These methods provide insights into the local environment within the polymer aggregates, a crucial aspect for understanding their associative behavior.
Fluorescence Spectroscopy with Pyrene (B120774) and Naphthalene Probes
Fluorescence spectroscopy, utilizing probes like pyrene and naphthalene, is a powerful tool for characterizing the hydrophobic microdomains formed by the dodecyl groups of this compound units within the polymer structure.
Vibronic Fine Structures: The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its immediate surroundings. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), denoted as the I₁/I₃ ratio, is a well-established indicator of the local polarity. In aqueous, polar environments, the I₁/I₃ ratio is typically high (around 1.6-1.8). When pyrene partitions into the nonpolar, hydrophobic cores of the polymer aggregates, this ratio decreases significantly, approaching values observed in hydrocarbon solvents (around 0.6). This change provides direct evidence for the formation of hydrophobic microdomains. For copolymers of acrylic acid and this compound, an increase in the dodecylmethacrylamide content leads to a decrease in the I₁/I₃ ratio, indicating the formation of more pronounced hydrophobic domains.
Lifetimes: The fluorescence lifetime of probes like pyrene and naphthalene also provides information about their local environment. In the presence of quenchers or when the probe is in a more rigid environment, its fluorescence lifetime can be altered. For instance, the fluorescence lifetimes of pyrene solubilized in the hydrophobic microdomains of copolymers of acrylic acid and this compound were found to be around 390 ns, independent of pH and the content of this compound, suggesting a consistent hydrophobic environment within the aggregates.
Nonradiative Energy Transfer (NRET): Nonradiative energy transfer between a donor (e.g., naphthalene) and an acceptor (e.g., pyrene) probe attached to the polymer backbone can be used to study the conformational changes and the compactness of the polymer chains. The efficiency of NRET is strongly dependent on the distance between the donor and acceptor. In a collapsed or aggregated conformation, where the probes are in close proximity, NRET is more efficient. This technique has been used to demonstrate the increased compactness of polymer chains with increasing this compound content, reflecting enhanced hydrophobic associations.
Estimation of Local Polarity and Microviscosity
The local environment within the hydrophobic microdomains can be further characterized by estimating the local polarity and microviscosity.
Local Polarity: As mentioned, the I₁/I₃ ratio of pyrene fluorescence is a direct measure of the local polarity of the microenvironment where the pyrene probe is located. A lower I₁/I₃ ratio signifies a more nonpolar environment, akin to that of a hydrocarbon. By comparing the observed I₁/I₃ ratio to a calibration curve of this ratio in solvents of known polarity, a quantitative estimation of the effective polarity within the hydrophobic core of the this compound polymer aggregates can be made.
Microviscosity: The rotational mobility of fluorescent probes can be used to estimate the microviscosity of their local environment. Techniques such as fluorescence anisotropy or the use of molecular rotors can provide this information. An increase in the viscosity of the microenvironment restricts the rotational motion of the probe, leading to a higher fluorescence anisotropy. This provides a measure of the "stiffness" or rigidity of the hydrophobic core of the polymer aggregates.
| Parameter | Method | Finding |
| Local Polarity | Pyrene I₁/I₃ ratio | Decreases with increasing this compound content, indicating the formation of nonpolar microdomains. |
| Microviscosity | Fluorescence Anisotropy | Can be used to determine the rigidity of the hydrophobic core. |
Solution Conformation and Hydrodynamic Behavior
The self-assembly and associative behavior of this compound-containing polymers at a microscopic level have a profound impact on their macroscopic solution properties, including their conformation and hydrodynamic behavior.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregate Formation
Dynamic Light Scattering (DLS) is a key technique for determining the size of particles in a solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. From these fluctuations, the diffusion coefficient of the particles can be calculated, and subsequently, the hydrodynamic radius (Rh) can be determined using the Stokes-Einstein equation.
For this compound-containing polymers, DLS studies reveal the formation of large aggregates due to intermolecular hydrophobic associations. The hydrodynamic radius of these aggregates is significantly larger than that of individual polymer chains (unimers). The size of these aggregates can be influenced by factors such as polymer concentration, the content of the hydrophobic monomer (this compound), and the presence of salt. For instance, in copolymers of acrylamide (B121943) and lauryl methacrylate (B99206) (a hydrophobe similar to this compound), DLS has shown the appearance of a peak corresponding to aggregates, confirming the associative behavior.
| Copolymer System | Technique | Hydrodynamic Radius (Rh) | Observation |
| Acrylamide/Lauryl Methacrylate | DLS | Varies with composition | Appearance of a peak corresponding to large aggregates, indicating intermolecular association. |
| Acrylic Acid/N-Dodecylmethacrylamide | DLS | Dependent on pH and hydrophobe content | Formation of aggregates with varying sizes depending on the solution conditions. |
Rheological Techniques for Associative Polymer Characterization
Rheology is the study of the flow of matter, and it provides valuable information about the macroscopic properties of polymer solutions that are a direct consequence of their microscopic structure and interactions. For associative polymers like those containing this compound, rheological measurements are crucial for understanding their thickening and viscoelastic properties.
The key feature of these polymers is the significant increase in solution viscosity above a certain polymer concentration, known as the critical aggregation concentration (CAC). This viscosity enhancement is due to the formation of a transient three-dimensional network held together by the physical cross-links of the hydrophobic associations.
Common rheological characterizations include measuring the viscosity as a function of shear rate. Typically, solutions of this compound-containing polymers exhibit non-Newtonian, shear-thinning behavior. At low shear rates, the viscosity is high due to the integrity of the polymer network. As the shear rate increases, the network structure is disrupted, the polymer chains align in the direction of flow, and the viscosity decreases. This shear-thinning property is important for many industrial applications.
| Rheological Parameter | Description | Typical Behavior for this compound Polymers |
| Viscosity vs. Shear Rate | Measures the resistance to flow at different rates of deformation. | Shear-thinning: Viscosity decreases as the shear rate increases. |
| Storage Modulus (G') and Loss Modulus (G'') | G' represents the elastic (solid-like) component, and G'' represents the viscous (liquid-like) component. | At sufficient concentrations, G' > G'', indicating the formation of a gel-like network. |
Relationship between Microstructure and Macroscopic Solution Behavior
The connection between the microscopic structure, as revealed by techniques like fluorescence spectroscopy and DLS, and the macroscopic solution behavior, observed through rheology, is a cornerstone of understanding associative polymers.
The formation of hydrophobic microdomains, detected by the partitioning of fluorescent probes, is the fundamental driving force for the association of polymer chains. When these associations are predominantly intramolecular, the polymer coils may contract, leading to a decrease in viscosity. However, at concentrations above the CAC, intermolecular associations become dominant. This leads to the formation of a network structure, as evidenced by the large aggregates observed in DLS.
This intermolecular network is directly responsible for the dramatic increase in solution viscosity. The strength of this network, and therefore the viscosity, is influenced by the number and strength of the hydrophobic junctions. Factors that promote hydrophobic association, such as increasing the this compound content or adding salt (which screens electrostatic repulsions between charged groups on the polymer backbone), lead to a more robust network and consequently, higher viscosity.
In essence, the rheological properties of this compound-containing polymer solutions are a macroscopic manifestation of the dynamic association and dissociation of the hydrophobic dodecyl groups at the microscopic level. The shear-thinning behavior, for example, can be visualized as the progressive disruption of these physical cross-links under increasing mechanical stress.
Humid Annealing Induced Self-Assembly and Microphase Separation
The self-assembly and associative behavior of polymers containing this compound are significantly influenced by post-preparation treatments, particularly humid annealing. This process, which involves annealing the polymer films at elevated temperatures under high humidity, can induce remarkable structural organization.
Formation of Ordered Lamellar Structures in Poly(this compound)
Thin films of poly(this compound) (pDDA), which are typically amorphous at room temperature, can be transformed into well-ordered lamellar structures through humid annealing. rsc.org When these films are annealed at temperatures such as 60°C under high relative humidity (e.g., 98%), a distinct structural rearrangement occurs. rsc.orgnih.gov Two-dimensional grazing-angle incidence X-ray diffraction (GI-XRD) measurements reveal that initially randomly oriented lamellar domains in spin-coated films can align into a highly ordered structure where the lamellar plane is oriented parallel to the substrate. rsc.org
This process results in spot-like diffraction patterns in the out-of-plane direction, with second and third-order peaks confirming the high degree of order. rsc.org The lamellar spacing, which is the thickness of one polymer layer, has been determined to be 3.25 nm. rsc.org Further analysis using Fourier transform infrared measurements indicates that within this lamellar structure, the dodecyl side chains are aligned perpendicularly to the lamellar plane. rsc.org This uniaxially oriented lamellar structure is a result of nanophase separation between the hydrophobic dodecyl side chains and the polymer main chains with their associated amide groups and adsorbed water. nih.govacs.org
Hierarchical Phase Separation in Block Copolymer Films
The phenomenon of humid annealing-induced self-assembly is not limited to homopolymers. In block copolymers containing a pDDA block, a hierarchical phase separation can be observed. For instance, in thin films of poly(N-dodecylacrylamide)-b-poly(ethylene glycol) (pDDA-b-PEG), thermal annealing alone results in a featureless, amorphous film. acs.orgresearchgate.net However, subsequent annealing under humid conditions triggers a nanophase separation of the pDDA blocks. acs.org
This initial nanophase separation of pDDA into a highly oriented lamellar structure, with the dodecyl side chains aligned perpendicularly to the substrate, in turn directs the microphase separation of the block copolymer. acs.orgresearchgate.net This hierarchical process can lead to the formation of well-defined nanostructures, such as hexagonally aligned poly(ethylene glycol) (PEG) nanocylinder arrays. acs.org The vertical orientation of these nanocylinders relative to the substrate surface is a direct consequence of the underlying lamellar orientation of the pDDA block. acs.org This demonstrates that the self-assembly induced by humid annealing in one block can guide the larger-scale organization of the entire block copolymer film. acs.org
Driving Forces for Self-Assembly (e.g., Segregation of Alkyl Side Chains and Main Chains with Water)
The primary driving force behind the formation of these ordered structures during humid annealing is the segregation between the hydrophobic and hydrophilic components of the polymer. rsc.orgresearchgate.net Under high humidity, water molecules are adsorbed by the hydrophilic amide groups in the main chain of the poly(this compound). nih.govrsc.org This increases the hydrophilicity and the effective volume of the main chain region. rsc.org
Consequently, a strong segregation force arises between these water-adsorbed, hydrophilic main chains and the long, hydrophobic dodecyl side chains. rsc.orgresearchgate.net This nanophase separation forces the polymer to rearrange into a more energetically favorable, ordered state, resulting in the formation of the lamellar structure. nih.govresearchgate.net The hydrophilic amide sections of the polymer may also segregate towards the air-polymer interface, which is highly hydrophilic under humid conditions, further promoting the perpendicular orientation of the dodecyl side chains relative to the substrate. rsc.org
Molecular Weight Dependence of Ordered Structure Formation
The formation and degree of ordering of the lamellar structures induced by humid annealing are dependent on the molecular weight of the poly(this compound). rsc.org Studies on pDDA polymers with a range of number-average molecular weights (Mn) have shown that while lamellar structures can form across a range of molecular weights, the long-range ordering increases with higher Mn. rsc.orgresearchgate.net
For very low molecular weight pDDA (e.g., Mn = 1200), the polymer may form a semi-crystalline film, and this structure can persist even after prolonged humid annealing. rsc.orgresearchgate.net In contrast, for pDDA with Mn of 3500 and above, humid annealing successfully induces the formation of lamellar structures. rsc.orgresearchgate.net However, it has been observed that polymers with higher molecular weights tend to have more disordered alkyl side chains and main chains within the lamellar film. rsc.orgresearchgate.net
| Number-Average Molecular Weight (Mn) | Result of Humid Annealing | Reference |
|---|---|---|
| 1200 | Afforded a semi-crystalline film | rsc.orgresearchgate.net |
| ≥ 3500 | Formation of lamellar structures | rsc.orgresearchgate.net |
| Increasing Mn | Increased long-range ordering of lamellar structures | rsc.org |
| Higher Mn | More disordered alkyl side chains and main chains within the lamellar film | rsc.orgresearchgate.net |
Advanced Functional Materials and Applications of N Dodecylmethacrylamide Based Polymers
Materials for Lithographic Applications
The ability to create ultrathin, uniform films with well-defined molecular orientations makes polymers containing N-dodecylmethacrylamide suitable for high-resolution lithographic processes. doi.org The Langmuir-Blodgett (LB) technique is often employed to deposit these polymer nanosheets, offering precise control over film thickness at a molecular level. doi.org
Deep UV Lithography Resists and Photopatterning
Copolymers of this compound have been investigated as photoresists for deep ultraviolet (DUV) lithography, a key technology for manufacturing microelectronic devices. doi.orgresearchgate.net When exposed to DUV light, these polymer films undergo photochemical reactions, such as main-chain scission and the cleavage of side chains, which alters their solubility in a developer solution. doi.orgresearchgate.net
For instance, a copolymer of this compound (DDMA) and 1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate (B99206) (DNMMA), denoted as p(DDMA-DNMMA), has been shown to function as a positive-tone photoresist. doi.org Upon irradiation with DUV light, the polymer backbone degrades, allowing the exposed regions to be removed with an alkaline aqueous solution. doi.org This process has successfully produced positive-tone patterns with resolutions as fine as 0.75 micrometers (μm), a limit imposed by the photomask used in the study. doi.orgresearchgate.net
Similarly, heterostructured Langmuir-Blodgett films have been created using a copolymer of N-dodecylacrylamide (B74712) and t-butyl 4-vinylphenyl carbonate, p(DDA-tBVPC53), in conjunction with a photoacid generator layer. doi.org This layered structure enhances the sensitivity of the photoresist to DUV irradiation without compromising the 0.75 μm resolution. doi.org The mechanism involves the photo-generated acid catalyzing the deprotection of the t-BOC group, leading to the formation of a positive-tone pattern. researchgate.netdoi.org
Changes in the UV-visible absorption spectra of these films confirm the photochemical reactions taking place. For example, the absorbance of p(DDMA–DNMMA) films at around 194 nm decreases with increasing DUV irradiation time, indicating the photodegradation of the polymer. doi.org
Table 1: Lithographic Performance of this compound Copolymers
| Copolymer System | Lithography Type | Resolution Achieved | Key Finding |
|---|---|---|---|
| p(DDMA-DNMMA) | Deep UV | 0.75 μm | Achieved positive-tone photopatterning through main chain scission. doi.org |
| p(DDMA-tBVPC) | Deep UV | 0.75 μm | Positive-tone patterns obtained via main chain scission and deprotection of t-butoxycarbonyloxy group. researchgate.net |
Etching Resistance Properties
A critical property for a photoresist is its ability to withstand the etching processes used to transfer a pattern to the underlying substrate. This compound-based polymer films have demonstrated significant etching resistance, making them suitable for fabricating devices. doi.orgresearchgate.net
In studies involving copolymers like p(DDMA-DNMMA) and p(DDMA-tBVPC), the Langmuir-Blodgett films showed high resistance during the wet etching of a gold film. doi.orgresearchgate.net After the photopatterning process, the remaining polymer resist successfully protected the underlying metal layer, allowing for a clean transfer of the pattern. doi.org This resulted in the creation of fine gold patterns on the substrate, as confirmed by atomic force microscopy (AFM). doi.org The robustness of these heterostructured LB films was also sufficient for patterning a copper film, which is relevant for applications such as photomask fabrication. doi.org
Polymer Nanosheets and Thin Films for Electronic Devices
The self-assembly of poly(N-dodecylacrylamide) (pDDA) into stable, two-dimensional "polymer nanosheets" at the air-water interface has been leveraged to create hierarchically assembled structures for electronic applications. researchgate.net By stacking different electrofunctional polymer nanosheets in a specific order using the Langmuir-Blodgett technique, researchers can engineer devices with unique electronic properties. researchgate.net
Unidirectional Electron Transfer Systems
Inspired by the efficient light-harvesting systems in biological membranes, such as photosystems I and II, researchers have used pDDA nanosheets to construct systems that facilitate unidirectional electron transfer. researchgate.net In nature, proteins are arranged in a hierarchical manner based on their redox potentials to ensure electrons flow in a single direction along a potential gradient. researchgate.net By assembling various electrofunctional polymer nanosheets in a tailor-made fashion, a similar unidirectional flow of electrons can be achieved in artificial systems. researchgate.net This capability is fundamental to developing efficient light-energy conversion devices. researchgate.net
Molecular Memory Devices
The principle of unidirectional electron transfer in hierarchically assembled polymer nanosheets has been extended to the creation of molecular memory devices. researchgate.net Molecular memory represents a data storage technology where information is stored in the different and distinguishable oxidation states of molecules. wikipedia.orgncsu.edu These states can be altered by the addition or removal of electrons, effectively writing or erasing data. wikipedia.orgncsu.edu While the specific implementation using pDDA-based nanosheets is noted as an application of the unidirectional electron transfer principle, the broader field of molecular memory aims to use molecules as the fundamental storage element, promising massive data capacity. researchgate.netwikipedia.org
Multi-Color Electrochromism
Another application stemming from the controlled, hierarchical assembly of polymer nanosheets is the development of multi-color electrochromic devices. researchgate.net Electrochromism is the phenomenon where a material changes color in response to an applied electrical voltage. By integrating different electrochromic polymer nanosheets, each with its own redox potential and color-changing properties, into a single device, it is possible to achieve multiple color states. The ability to create such unique electrofunctional devices highlights the potential of mimicking and applying the essence of complex natural systems. researchgate.net
Proton Conductive Materials
Polymers incorporating this compound have been instrumental in the development of advanced functional materials, particularly in the realm of proton-conductive systems. By copolymerizing this compound with acidic monomers, researchers have engineered materials with highly organized nanostructures that facilitate efficient proton transport.
Development of Proton-Conductive Nano-Channels in Multilayer Films
A key strategy for creating effective proton-conductive materials involves the fabrication of highly ordered multilayer films using copolymers of N-dodecylacrylamide and acrylic acid, specifically poly(N-dodecylacrylamide-co-acrylic acid) or p(DDA/AA). nih.govacs.org The Langmuir-Blodgett (LB) technique is employed to transfer stable polymer monolayers from the air/water interface onto solid substrates. nih.govacs.org This method allows for the precise, layer-by-layer deposition, resulting in a highly uniform lamellar (layered) structure. nih.govacs.orgacs.org
X-ray diffraction (XRD) analyses of these multilayer films exhibit strong Bragg diffraction peaks, which confirm the existence of a well-defined and uniform layered assembly. nih.govacs.orgresearchgate.net This ordered structure is characterized by alternating hydrophilic and hydrophobic regions. The hydrophilic regions, containing the acrylic acid groups, form uniform two-dimensional nanochannels that serve as dedicated pathways for proton conduction. acs.orgresearchgate.net The high degree of structural order is crucial, as it leads to the formation of continuous channels, which is a prerequisite for efficient proton transport. High proton conductivity has been achieved in these polymer multilayer films due to this well-defined lamellar structure. acs.org
Mechanisms of Proton Conduction and Activation Energy Studies
The proton conduction in p(DDA/AA) multilayer films is highly anisotropic, a direct consequence of the lamellar nano-channels. acs.org The conductivity measured parallel to the layer planes is significantly higher than the conductivity perpendicular to the planes. acs.orgtandfonline.com For instance, at 60 °C and 98% relative humidity, a p(DDA/AA) multilayer film demonstrated an in-plane proton conductivity of 0.051 S/cm, while the perpendicular conductivity was measured at a mere 2.1 × 10⁻¹³ S/cm. acs.org This results in a massive anisotropic ratio of 2.4 × 10¹¹, highlighting that proton movement is almost exclusively confined to the 2D nanochannels. acs.org
The efficiency of this transport is also reflected in the low activation energies observed. nih.govacs.org The activation energy for proton conduction is a measure of the energy barrier that protons must overcome to move through the material. In these films, the formation of uniform proton-conductive nanochannels leads to low activation energies, comparable to those of perfluorosulfonic acid membranes used in fuel cells. acs.org Studies have shown that the activation energy is dependent on the concentration of the acid groups within the polymer. nih.govacs.orgresearchgate.net For copolymers with a higher mole fraction of acrylic acid (n ≥ 0.32), activation energies are approximately 0.3 eV. nih.govacs.orgacs.orgresearchgate.net In contrast, for a lower mole fraction (n = 0.07), the activation energy increases to 0.42 eV. nih.govacs.orgacs.orgresearchgate.net
Influence of Acid Group Content on Conductivity and Hydrogen Bonding Networks
The content of acrylic acid (AA) groups in the p(DDA/AA) copolymer is a critical determinant of the material's proton conductivity. nih.govacs.org Impedance spectroscopy measurements reveal that the conductivity of the multilayer films increases as the mole fraction (n) of AA increases. nih.govacs.orgacs.org This relationship is interpreted in terms of the average distance between the carboxylic acid groups (l_AA) and their ability to form effective hydrogen bonding networks, which are essential for proton hopping mechanisms. nih.govacs.org
When the concentration of acid groups is high (n ≥ 0.32), the average distance between them is small enough to form an advanced and extensive two-dimensional hydrogen bonding network. nih.govacs.orgacs.org This well-connected network provides an efficient pathway for protons, resulting in high conductivity and a low activation energy of around 0.3 eV. nih.govacs.org
Conversely, at a low acid group content (n = 0.07), the distance between the AA groups is too large to form a continuous hydrogen bonding network. nih.govacs.orgacs.org This leads to lower proton conductivity and a higher activation energy of 0.42 eV, as protons face a greater barrier to transport. nih.govacs.org
Interestingly, for an intermediate acid content (n = 0.19), the proton conductivity does not follow the typical Arrhenius equation. nih.govacs.orgresearchgate.net This suggests that at this intermediate distance, hydrogen bonding networks can form at lower temperatures, but they are susceptible to disruption by thermally induced molecular motion at higher temperatures. nih.govacs.org These findings demonstrate that a high proton conductivity with low activation energy can be achieved by optimizing the arrangement and density of acid groups to create robust hydrogen bonding networks. nih.govacs.orgacs.org
Interactive Data Table: Effect of Acrylic Acid Content on Proton Conduction
| Acrylic Acid Mole Fraction (n) | Activation Energy (eV) | Conduction Mechanism |
| 0.07 | 0.42 | Discontinuous hydrogen bonding networks due to large distance between acid groups. nih.govacs.orgacs.org |
| 0.19 | Non-Arrhenius Behavior | Formation of hydrogen bonds at low temperatures, disrupted at high temperatures. nih.govacs.org |
| ≥ 0.32 | ~0.3 | Advanced 2D hydrogen bonding network formed due to optimal acid group distance. nih.govacs.orgacs.org |
Polymers for Enhanced Oil Recovery (EOR)
Copolymers based on this compound, particularly hydrophobically associating polyacrylamides, have shown significant promise in the field of enhanced oil recovery (EOR). Their unique rheological properties make them effective agents for improving the efficiency of oil extraction from reservoirs.
Rheological Modifiers and Mobility Control Agents
In EOR, water-soluble polymers are used as mobility control agents to increase the viscosity of the water injected into an oil reservoir. mdpi.com This process, known as polymer flooding, addresses a key challenge in oil recovery: the unfavorable mobility ratio between the low-viscosity displacing fluid (water) and the high-viscosity displaced fluid (oil). An unfavorable ratio leads to a phenomenon called "viscous fingering," where the water bypasses large areas of oil, resulting in poor sweep efficiency and low recovery. sapub.org
Copolymers of acrylamide (B121943) and N-dodecylacrylamide are a type of hydrophobically associating polymer (HAPAM) that are particularly effective as rheological modifiers. sapub.orgcovenantuniversity.edu.ng The presence of the hydrophobic N-dodecylacrylamide blocks on the water-soluble polyacrylamide backbone leads to strong intermolecular interactions between polymer chains in an aqueous solution. sapub.org These associations create a transient polymer network that significantly increases the solution's viscosity, thereby improving the mobility ratio and leading to a more stable displacement front that recovers more oil. mdpi.commdpi.com This enhanced rheological behavior is especially valuable under the harsh temperature and salinity conditions often found in oil reservoirs. sapub.org
Impact of Hydrophobe and Surfactant Content on EOR Performance
The performance of poly(acrylamide-co-N-dodecylacrylamide) in EOR is highly dependent on both the content of the N-dodecylacrylamide hydrophobe and the presence of surfactants. sapub.org
Hydrophobe Content: Research shows that increasing the amount of the N-dodecylacrylamide co-monomer in the polymer leads to improved viscous properties. sapub.orgcovenantuniversity.edu.ng Larger or more numerous hydrophobic blocks on the polymer backbone result in stronger intermolecular associations, which in turn increases the polymer's molecular weight and the solution's viscosity. sapub.orgcovenantuniversity.edu.ng This enhanced viscosity is evident when the polymer concentration is above its Critical Aggregation Concentration (CAC). sapub.org
Surfactant Content: The addition of a surfactant, such as Sodium Dodecyl Sulphate (SDS), has a complex and significant impact on the rheology of the polymer solution. When a surfactant is added at concentrations below its Critical Micelle Concentration (CMC), it can interact with the hydrophobic blocks of the polymer chains to form mixed micelles. sapub.org This bridging action strengthens the intermolecular network, leading to a notable increase in the solution's viscosity. sapub.org However, as the surfactant concentration increases beyond its CMC, the polymer's hydrophobic associations can become saturated by individual surfactant micelles, leading to a decrease in viscosity. researchgate.net This behavior allows for the fine-tuning of the polymer-surfactant system to achieve an optimal viscosity for specific EOR applications, such as in Alkaline Surfactant Polymer (ASP) flooding. sapub.org
Interactive Data Table: Factors Influencing Viscosity of Poly(acrylamide-co-N-dodecylacrylamide) Solutions
| Factor | Condition | Effect on Viscosity | Mechanism |
| Hydrophobe Content | Increased N-dodecylacrylamide content | Increase | Stronger intermolecular hydrophobic interactions between polymer chains. sapub.org |
| Surfactant Addition | Concentration below CMC | Increase | Formation of mixed micelles, strengthening the polymer network. sapub.org |
| Surfactant Addition | Concentration above CMC | Decrease | Saturation of hydrophobic associations by surfactant micelles, disrupting the network. researchgate.net |
Functionalized Polymers for Specific Interactions
Polymers incorporating this compound are designed to exhibit specific behaviors driven by the monomer's significant hydrophobic character. The long dodecyl side chain is a key feature that allows for the creation of functionalized polymers with tailored interaction capabilities in various environments.
Surfactant-Functionalized Polymers
This compound is a critical monomer in the synthesis of surfactant-functionalized or hydrophobically associating polymers. polysciences.com Its long alkyl chain imparts an amphiphilic nature to copolymers, enabling them to form microdomains and exhibit unique rheological properties in aqueous solutions, particularly in the presence of surfactants. researchgate.netsapub.org These polymers are essentially "polymeric surfactants" that can simultaneously thicken a solution and reduce interfacial tension.
Research into copolymers of sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) and this compound (DodMAm) demonstrates the impact of the hydrophobic monomer. In aqueous solutions, the dodecyl groups from the DodMAm units undergo intrapolymer hydrophobic associations, leading to the formation of unimolecular micelles. acs.org This self-association is a key feature that can be modulated by external surfactants.
The interaction between these polymers and surfactants is of significant interest, particularly for applications like enhanced oil recovery (EOR). sapub.org The addition of a surfactant, such as Sodium Dodecyl Sulphate (SDS), to a solution of a poly(acrylamide-co-N-dodecylacrylamide) copolymer can significantly alter the solution's viscosity. sapub.org Below the surfactant's critical micelle concentration (CMC), the surfactant molecules can form mixed micelles with the hydrophobic dodecyl blocks of the polymer, enhancing the intermolecular network and thereby increasing the solution's viscosity. sapub.org However, once the surfactant concentration surpasses the CMC, the surfactant's own micelles can solubilize the polymer's hydrophobic sections, disrupting the intermolecular associations and causing a decrease in viscosity. researchgate.net
Studies have synthesized and characterized various amphiphilic copolymers for such applications. For instance, a hydrophobic associating polymer named DiPHAM, which includes N,N-di-n-dodecylacrylamide, was developed and showed good salt tolerance, a crucial property for its application in environments like oil reservoirs. mdpi.comresearchgate.net
Table 1: Interaction of this compound Copolymers with Surfactants
| Copolymer System | Observation | Research Focus |
|---|---|---|
| Poly(acrylamide-co-N-dodecylacrylamide) | Viscosity increases with added surfactant (below CMC) and then decreases (above CMC). sapub.org | Enhanced Oil Recovery (EOR) sapub.org |
| Sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) and this compound (DodMAm) | Forms unimolecular micelles through intrapolymer hydrophobic association. acs.org | Fundamental polymer solution behavior acs.org |
Hydrophobic Coatings and Specialty Adhesives
The incorporation of this compound into polymer formulations is a key strategy for developing advanced hydrophobic coatings and specialty adhesives. polysciences.com The monomer's defining feature is its long, hydrophobic dodecyl chain, which enhances water repellency and hydrolytic stability in the final polymer. polysciences.compolysciences.com
As a hydrophobic, long-chain alkyl-substituted amide monomer, this compound is chemically stable and contributes to the durability of coatings and adhesives. specialchem.com Polymers containing this monomer can be used as binders in coating systems to provide excellent water resistance. When formulated into a coating, the hydrophobic dodecyl groups orient away from the aqueous phase or towards the air interface, creating a surface with low energy that repels water. This is a fundamental principle behind the design of hydrophobic and superhydrophobic surfaces. researchgate.net
In the field of specialty adhesives, functional monomers are crucial for tailoring properties like adhesion to specific substrates. polysciences.comspecialtyadhesivesinc.com The amide group in this compound can participate in hydrogen bonding, which can promote adhesion to a variety of surfaces. polysciences.com Simultaneously, the hydrophobic nature of the monomer ensures that the adhesive bond maintains its integrity in humid or aqueous environments. The hydrolytic stability of the acrylamide group, compared to more susceptible ester linkages found in acrylic monomers, further enhances the longevity of the adhesive. polysciences.com
Table 2: Properties of this compound for Coatings and Adhesives
| Property | Contribution to Polymer Performance | Application Relevance |
|---|---|---|
| Hydrophobicity | Imparts water repellency to surfaces. polysciences.com | Formulation of hydrophobic and water-resistant coatings. researchgate.net |
| Hydrolytic Stability | Resists chemical breakdown by water, improving durability. polysciences.com | Development of long-lasting adhesives and coatings for various environments. polysciences.com |
| Adhesion Promotion | The amide group can form hydrogen bonds, improving adhesion to substrates. polysciences.com | Used in specialty adhesives requiring strong bonds to diverse materials. polysciences.com |
| Chemical Stability | As a stable solid monomer, it contributes to predictable and durable polymer formulations. specialchem.com | Ensures consistent performance in industrial coatings and adhesives. specialchem.comspecialtyadhesivesinc.com |
Biomimetic and Smart Polymer Systems (where this compound is a component or analog)
The self-assembly properties endowed by amphiphilic monomers like this compound are central to the development of biomimetic and smart polymer systems. These systems can mimic biological structures and respond to environmental stimuli.
Polymer Vesicles and Shape Transformation
Polymer vesicles, or polymersomes, are self-assembled structures formed by amphiphilic block copolymers in solution, analogous to the lipid vesicles that form cell membranes. nih.govnih.gov The formation of these vesicles is driven by the dual hydrophilic-hydrophobic character of the constituent polymers. nih.gov While not always the specific monomer used in foundational studies, this compound serves as a powerful hydrophobic building block for creating the amphiphilic copolymers necessary for vesicle self-assembly.
The principle involves synthesizing a block copolymer with a hydrophilic block and a hydrophobic block. When placed in an aqueous environment, these polymers self-assemble to shield the hydrophobic sections from the water, resulting in structures like spherical vesicles with a hollow aqueous core and a membrane composed of the block copolymer. nih.govumn.edu The incorporation of a monomer like this compound would constitute part of the hydrophobic block.
Furthermore, these polymer vesicles are not static. They can undergo shape transformations in response to external stimuli, a key feature of "smart" materials. nih.govacs.org Methods to induce these transformations include changing the solvent composition, temperature, or adding other chemicals that interact with the vesicle membrane. nih.govacs.org For example, the gradual addition of an organic solvent can act as a plasticizer, increasing the mobility of the polymer chains and allowing the vesicle to transform from a sphere into a disc or a stomatocyte (an invaginated cup-like shape). nih.govacs.org The specific chemical nature of the hydrophobic block, which could be derived from monomers like this compound, influences the vesicle's membrane properties such as thickness, stability, and permeability, thereby affecting the dynamics of its shape transformation. nih.gov
Single-Chain Polymeric Nanoparticles (SCPNs)
Single-Chain Polymeric Nanoparticles (SCPNs) represent a class of soft nano-objects created by the induced collapse or folding of individual polymer chains. The inclusion of this compound in a polymer chain is instrumental in driving this collapse through hydrophobic interactions.
In studies of random copolymers of a hydrophilic monomer, sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS), and a hydrophobic monomer, this compound (DodMAm), the formation of SCPNs is a direct result of the hydrophobic association of the dodecyl groups. acs.org In a dilute aqueous solution, a polymer chain with a sufficient molar fraction of DodMAm will fold upon itself to minimize the exposure of the hydrophobic dodecyl side chains to the aqueous environment. This intrapolymer self-association leads to the formation of a compact, nanoparticle-like structure from a single polymer chain. acs.orgresearchgate.net
Fluorescence studies have been employed to probe this conformational change. As the mole fraction of this compound in the copolymer increases, hydrophobic microdomains are formed within the collapsing polymer chain. acs.org Viscosity measurements corroborate these findings, showing a marked decrease in the polymer's hydrodynamic size as the hydrophobic content increases, which is indicative of chain collapse into a more compact SCPN structure. acs.org This process mimics the folding of proteins into their functional three-dimensional structures, driven by a combination of interactions. The ability to control the folding of a synthetic polymer chain by incorporating monomers like this compound is a significant step toward creating functional nanostructures for various applications.
Theoretical and Computational Studies of N Dodecylmethacrylamide Polymer Systems
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational technique used to simulate the physical movements of atoms and molecules. While specific MD simulation studies focused exclusively on N-Dodecylmethacrylamide homopolymers are not extensively detailed in the provided literature, the principles of this methodology are widely applied to similar amphiphilic polymer systems to understand their conformational behavior.
MD simulations for a polymer like poly(this compound) would involve building a molecular model of a polymer chain (or multiple chains) in a simulated solvent box, typically water. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, revealing how the polymer chain folds, moves, and interacts with its environment.
For NDDMA polymers, key insights from MD simulations would include:
Conformational States: Analysis of the simulation trajectories can identify preferred conformational states of the polymer backbone and the flexible dodecyl side chains. This includes understanding the extent of chain collapse or extension under various conditions.
Solvation and Hydrophobic Effects: MD can explicitly model the behavior of water molecules around the hydrophobic dodecyl groups, providing a molecular-level picture of the hydrophobic effect that drives aggregation.
Side-Chain Dynamics: The simulations can quantify the flexibility and motion of the long alkyl side chains. Infrared spectroscopy studies on similar polymers like poly(n-dodecyl acrylamide) have provided experimental evidence of conformational changes in the side chains, which MD simulations could further explore. researchgate.net For instance, temperature-dependent simulations could correlate with experimental findings of a hypsochromic shift in C-H stretching signals, indicating changes in the side-chain conformation. researchgate.net
Although direct MD studies are not detailed, experimental techniques like fluorescence spectroscopy have been used to infer conformational changes in copolymers containing this compound. acs.org These studies show that increasing the mole fraction of NDDMA leads to a more compact polymer conformation due to intrapolymer hydrophobic associations. acs.org MD simulations could complement such experimental data by providing a detailed atomistic view of these collapsed structures.
Statistical-Kinetic Models for Polymer Microstructure Prediction
The properties of a copolymer are highly dependent on the arrangement and distribution of its monomer units along the polymer chain, known as its microstructure. Statistical-kinetic models are employed to predict this microstructure based on the reactivity of the comonomers during polymerization.
A study on the copolymerization of 4-vinylpyridine (B31050) (4-VP) with N-dodecylacrylamide (B74712) (referred to as C12AM in the study) utilized such models to determine the copolymer's microstructure. emu.edu.tr The monomer reactivity ratios, which describe the relative rate at which each monomer adds to a growing polymer chain ending in either monomer unit, are key parameters in these models. emu.edu.tr
Several methods were used to calculate the reactivity ratios for the 4-VP/N-dodecylacrylamide system:
Fineman–Ross method emu.edu.tr
Kelen–Tudos method emu.edu.tr
Mayo-Lewis method emu.edu.tr
The calculated reactivity ratios indicate how the monomers will incorporate into the polymer chain. For the 4-VP/C12AM system, the reactivity ratios were determined, allowing for the prediction of the copolymer composition and sequence distribution. emu.edu.tr Based on a statistics-kinetics model, these ratios are then used to determine the distribution of different monomer sequences, such as triads (sequences of three monomer units). emu.edu.tr This microstructural information is critical because the distribution of hydrophilic (from 4-VP) and hydrophobic (from N-dodecylacrylamide) units governs the copolymer's behavior in aqueous solutions. emu.edu.tr
Table 1: Reactivity Ratios for the Copolymerization of 4-Vinylpyridine (VP) and N-Dodecylacrylamide (C12AM) Data sourced from a study on the copolymerization of 4-vinylpyridine with N-dodecylacrylamide. emu.edu.tr
| Method | r_VP | r_C12AM | Correlation Coefficient |
| Fineman–Ross | 3.96 | 0.23 | 0.999 |
| Kelen–Tudos | 4.30 | 0.25 | - |
Note: r_VP and r_C12AM represent the monomer reactivity ratios for 4-VP and N-dodecylacrylamide, respectively.
These models and the resulting data are fundamental for designing copolymers with specific properties, as the sequence distribution directly influences self-assembly and solution behavior. emu.edu.tr
Modeling of Hydrophobic Associations and Aggregation Mechanisms
The hydrophobic dodecyl side chains of this compound are the primary drivers of its self-assembly in aqueous environments. Computational and theoretical models, often developed in conjunction with experimental data from techniques like fluorescence spectroscopy and dynamic light scattering (DLS), are essential for understanding the mechanisms of these hydrophobic associations.
Studies on copolymers of this compound (DodMAm) with charged monomers like sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) have revealed complex aggregation behaviors. acs.orgacs.org The association process is modeled to occur both within a single polymer chain (intrapolymer) and between different chains (interpolymer). acs.org
Intrapolymer Association: At low concentrations or low hydrophobic content, NDDMA-containing polymers can undergo intrapolymer association, where the dodecyl groups on a single chain aggregate to form hydrophobic microdomains. acs.orgacs.org This leads to the formation of compact, single-macromolecule structures often referred to as "unimolecular micelles" or "unimer micelles". acs.orgsemanticscholar.org Viscosity data show a significant decrease in the polymer's hydrodynamic size in this regime, indicating chain contraction. acs.org
Interpolymer Association: As polymer concentration or the mole fraction of NDDMA increases, interpolymer associations become more favorable. researchgate.net This can lead to the formation of larger structures, described by various models:
Multipolymer Aggregates: These are formed by the "hydrophobic cross-linking" of multiple polymer chains. acs.org
Unicore Micelle Model: Proposed for some copolymer systems, this model describes a structure with a single core composed of aggregated dodecyl groups from multiple polymer chains. acs.org
Bridged Micelle Model: In other cases, a single polymer chain may participate in the formation of multiple micellar cores, bridging them together. acs.org
A critical concept in modeling this behavior is the critical aggregation concentration (CAC) , which is the concentration above which interpolymer association and the formation of larger aggregates begin. researchgate.net For random copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide, the CAC was found to be as low as approximately 10⁻³ g/L. researchgate.net Below the CAC, the copolymers exist in a more open conformation, while above it, they form more compact, spherical aggregates. researchgate.net
Table 2: Aggregation Characteristics of Dodecyl-Containing Copolymers in Aqueous Solution
| Copolymer System | Hydrophobe | Association Type | Resulting Structure | Key Findings |
| AMPS and this compound (DodMAm) | This compound | Predominantly Intrapolymer | Unimolecular Micelles | Association starts at ~20 mol % of DodMAm in pure water. acs.org |
| AMPS and Dodecyl Methacrylate (B99206) (DMA) | Dodecyl Methacrylate | Interpolymer | Multipolymer Aggregates, Unicore/Bridged Micelles | Aggregation behavior is highly dependent on the mole fraction of DMA. acs.org |
| Sodium N-acryloyl-L-valinate and N-dodecylacrylamide | N-dodecylacrylamide | Interpolymer (above CAC) | Spherical Aggregates (~50 nm diameter) | A low Critical Aggregation Concentration (CAC) was observed. researchgate.net |
These models, derived from experimental observations, are crucial for predicting how changes in polymer composition and concentration will affect the type and size of the self-assembled structures. researchgate.netacs.org
Computational Approaches for Structure-Property Relationships in Self-Assembled Systems
Establishing a clear relationship between a polymer's molecular structure and the properties of its self-assembled aggregates is a key goal of polymer science. Computational approaches offer a powerful means to develop these structure-property relationships, often leading to predictive models.
For self-assembling systems like those involving this compound, several computational strategies are relevant:
Quantitative Structure-Property Relationship (QSPR) Methods: QSPR models aim to find a mathematical relationship between the chemical structure (described by molecular descriptors) and a specific property. For polymers, this could involve predicting properties like the glass transition temperature or the characteristic ratio (C_n), which relates to chain stiffness. aip.org Software packages can calculate these descriptors and help build predictive models for the behavior of polymers in solution. aip.org
Particle Surface Charge Density (PSC) Models: For amphiphilic copolymers that self-assemble into nanoparticles in solution, models based on surface properties have been developed. acs.org A PSC model was used to describe the relationship between copolymer composition and the size of the resulting nanoparticles for statistical copolymers. acs.org This approach successfully predicted that more hydrophobic comonomers would form larger nanoparticles at a given composition. acs.org Such a model could be applied to NDDMA copolymers to predict how changes in the ratio of hydrophilic to hydrophobic monomers would influence the size of self-assembled aggregates.
Combined Simulation and Experimental Approaches: A highly effective strategy involves combining computational simulations with experimental validation. nih.gov For example, simulations can provide detailed molecular insights into self-assembly pathways and the final structure, which are then confirmed or refined by experimental techniques like scattering or microscopy. nih.gov This integrated approach was used to study peptide amphiphiles, revealing how molecular design affects self-assembly and leading to the discovery of unexpected properties like high ionic conductivity in the assembled nanostructures. nih.gov This methodology highlights a promising direction for future studies on this compound systems to not only understand but also design novel functional materials.
These computational approaches are vital for moving beyond simple characterization to the rational design of this compound polymer systems with tailored self-assembly behavior and specific functional properties for various applications. acs.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-Dodecylmethacrylamide, and how do reaction conditions influence monomer purity?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where methacryloyl chloride reacts with dodecylamine in anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres. Purity is ensured by rigorous post-synthesis purification: column chromatography removes unreacted amines, and recrystallization eliminates residual solvents. Critical parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric excess of methacryloyl chloride to maximize yield. NMR (<sup>1</sup>H and <sup>13</sup>C) and FT-IR are essential to confirm the absence of unreacted amines and esterification byproducts .
Q. Which characterization techniques are critical for validating the structural integrity of this compound in polymer research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR confirms the presence of the methacrylamide group (δ 5.3–6.3 ppm for vinyl protons) and dodecyl chain (δ 0.8–1.5 ppm for methyl/methylene groups).
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1640 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend) verify the amide bond.
- Gel Permeation Chromatography (GPC) : Used post-polymerization to assess molecular weight distribution and confirm copolymer composition .
Advanced Research Questions
Q. How does the incorporation of this compound into amphiphilic copolymers influence micellar aggregation and stability in aqueous media?
- Methodological Answer : this compound’s hydrophobic dodecyl chain drives micelle formation in aqueous copolymers. Light scattering (dynamic and static) quantifies micelle size (Rh) and aggregation number, while fluorescence spectroscopy (using pyrene probes) measures critical micelle concentration (CMC). For example, increasing the hydrophobic monomer content (10–30 mol%) enhances interchain aggregation but reduces micelle stability due to steric hindrance from longer alkyl chains. Theoretical modeling (e.g., scaling laws) can relate chain stiffness to micelle morphology (e.g., "flower-type" micelles with looped coronas) .
Q. What experimental strategies resolve contradictions in copolymer aggregation data when varying this compound content?
- Methodological Answer : Discrepancies often arise from competing effects of hydrophobicity and steric constraints. A systematic approach includes:
- Controlled Polymerization : Use reversible addition-fragmentation chain-transfer (RAFT) polymerization to ensure uniform composition.
- Multi-Technique Validation : Combine small-angle X-ray scattering (SAXS) for core-shell structure analysis with cryo-TEM for direct imaging.
- Environmental Sensitivity Tests : Vary ionic strength (e.g., 0.05–1.0 M NaCl) to assess electrolyte-driven conformational changes. For instance, at low ionic strength, micelle size is less dependent on electrolyte monomer type but highly sensitive to hydrophobe content .
Q. How can researchers optimize this compound-based copolymers for stimuli-responsive drug delivery systems?
- Methodological Answer :
- Thermoresponsive Design : Copolymerize with N-isopropylacrylamide (NIPAM) to create temperature-sensitive micelles. Lower critical solution temperature (LCST) is tunable via monomer ratio (e.g., 10–20% this compound lowers LCST by 5–10°C).
- pH-Responsive Functionalization : Introduce acrylic acid comonomers for pH-dependent swelling. Dynamic light scattering (DLS) monitors size changes across pH 4–8.
- Drug Loading Efficiency : Use dialysis or solvent evaporation to encapsulate hydrophobic drugs (e.g., paclitaxel), with HPLC quantifying loading capacity. Stability studies (e.g., 48-hour serum incubation) assess retention .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound-containing copolymers?
- Answer :
- Stoichiometric Precision : Use Schlenk lines for oxygen-free environments during free-radical polymerization.
- Real-Time Monitoring : Employ in-situ <sup>1</sup>H NMR or Raman spectroscopy to track conversion rates.
- Post-Polymerization Analysis : Conduct MALDI-TOF MS for exact molecular weight determination and detect unintended crosslinking. Detailed documentation of initiator ratios (e.g., AIBN at 1–2 mol%) and reaction times (typically 12–24 hours) is critical .
Q. How should researchers address conflicting data on the role of this compound in copolymer hydrophobicity?
- Answer :
- Comparative Studies : Synthesize copolymers with analogous monomers (e.g., N-Dodecylacrylamide) and compare contact angles and CMC values.
- Molecular Dynamics Simulations : Model alkyl chain packing efficiency to predict hydrophobicity trends.
- Peer Review of Protocols : Cross-validate methods with collaborators to rule out technique-specific artifacts .
Data Presentation and Publication Guidelines
Q. What are the journal-specific requirements for presenting this compound-related data in polymer chemistry manuscripts?
- Answer :
- Graphical Abstracts : Highlight micelle morphology (e.g., TEM images) and structure-property relationships (e.g., CMC vs. hydrophobe content). Avoid excessive chemical structures; focus on 1–2 key copolymers .
- Supplementary Materials : Include raw light scattering data, copolymer synthesis protocols, and NMR spectra.
- Ethical Compliance : Disclose all funding sources and potential conflicts of interest, particularly if referencing commercial suppliers (e.g., Polysciences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
